Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxooxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWJCZGOJKZPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612726 | |
| Record name | Ethyl 3-oxooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388109-26-0 | |
| Record name | Ethyl 3-oxooxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-oxooxane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The primary synthetic pathway detailed is a two-step, one-pot procedure commencing with the formation of diethyl 4-oxaheptanedioate, followed by an intramolecular Dieckmann condensation. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations of the synthetic workflow and reaction signaling pathway.
Introduction
This compound is a cyclic β-keto ester that serves as a versatile building block in the synthesis of more complex molecular architectures. Its structural features, including a ketone and an ester functional group within a tetrahydropyran ring, make it a desirable precursor for a variety of chemical transformations. This guide focuses on a robust and efficient synthetic route to this compound, providing the necessary details for its successful laboratory preparation.
Synthetic Pathway Overview
The synthesis proceeds in two main stages, which can be conveniently performed in a "one-pot" fashion:
-
Michael Addition: The initial step involves the base-catalyzed Michael addition of ethyl 3-hydroxypropionate to ethyl acrylate. This reaction forms the intermediate diester, diethyl 4-oxaheptanedioate (also known as 4-oxa-1,7-diethyl pimelate).
-
Dieckmann Condensation: The subsequent intramolecular cyclization of the diester intermediate via a Dieckmann condensation yields the target molecule, this compound. This reaction is promoted by a strong base.
The overall synthetic scheme is presented below:
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Ethyl 3-hydroxypropionate | C5H10O3 | 118.13 | ≥98% |
| Ethyl acrylate | C5H8O2 | 100.12 | ≥99% |
| Sodium ethoxide | C2H5NaO | 68.05 | ≥95% |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | ≥99.9% |
| Sodium carbonate (Na2CO3) | Na2CO3 | 105.99 | ≥99.5% |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | ~37% |
| Ethyl acetate (for extraction) | C4H8O2 | 88.11 | ACS grade |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | ≥99.5% |
| Silica gel (for column chromatography) | SiO2 | 60.08 | 230-400 mesh |
Synthesis Procedure
This "one-pot" procedure is adapted from the principles outlined in patent CN104496858A.[1]
Step 1: Formation of Diethyl 4-oxaheptanedioate
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and sodium carbonate (1.0 g, 9.4 mmol).
-
Add ethyl 3-hydroxypropionate (23.6 g, 0.2 mol) to the flask.
-
From the dropping funnel, add ethyl acrylate (20.0 g, 0.2 mol) dropwise to the stirred suspension over a period of 30 minutes. The optimal molar ratio of ethyl 3-hydroxypropionate to ethyl acrylate is 1:1.[1]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Dieckmann Condensation
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
In a separate dry flask, prepare a solution of sodium ethoxide (15.0 g, 0.22 mol) in anhydrous THF (100 mL).
-
Add the sodium ethoxide solution dropwise to the cooled reaction mixture over 1 hour, ensuring the internal temperature is maintained between -10 °C and 0 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Reaction Mechanism and Workflow
Michael Addition Mechanism
Caption: Mechanism of the Michael Addition.
Dieckmann Condensation Mechanism
The Dieckmann condensation is an intramolecular Claisen condensation.[2]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Quantitative Data and Characterization
| Parameter | Value/Data |
| Molecular Formula | C8H12O4 |
| Molar Mass | 172.18 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or solid. |
| Yield | Reported as "relatively high"; anticipated to be in the range of 60-80% based on similar Dieckmann condensations.[1] |
| Purity | ≥98% after purification. |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.8-4.0 (m, 2H, pyran ring -OCH₂-), ~3.6 (t, 1H, -CH(COOEt)-), ~2.5-2.8 (m, 2H, pyran ring -CH₂CO-), ~1.3 (t, 3H, -OCH₂CH₃).
-
(Note: The compound exists as a mixture of keto and enol tautomers, which will affect the observed spectrum.)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~205 (C=O, ketone), ~170 (C=O, ester), ~68 (pyran ring -OCH₂-), ~61 (-OCH₂CH₃), ~50 (-CH(COOEt)-), ~40 (pyran ring -CH₂CO-), ~14 (-OCH₂CH₃).
-
-
Infrared (IR, neat):
-
ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch).
-
-
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₈H₁₂O₄Na [M+Na]⁺: 195.06.
-
Conclusion
The synthesis of this compound via a one-pot Michael addition and subsequent Dieckmann condensation represents an efficient and practical approach for obtaining this valuable synthetic intermediate. The provided experimental protocol and characterization data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug discovery. Careful control of reaction conditions, particularly temperature during the Dieckmann condensation, is crucial for achieving high yields and purity.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a heterocyclic β-keto ester, is a valuable intermediate in organic synthesis. Its structural features, including a tetrahydropyran ring, a ketone, and an ester functional group, make it a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information based on available data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental data where critical.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1][2] |
| Molecular Weight | 172.18 g/mol | [2] |
| CAS Number | 388109-26-0 | [1][2][3] |
| Appearance | Liquid or Solid or Semi-solid or lump | [1] |
| Boiling Point | 265 °C (Predicted) | [4] |
| Density | 1.162 g/cm³ (Predicted) | [4] |
| Flash Point | 114 °C (Predicted) | [4] |
| pKa | 10.55 ± 0.20 (Predicted) | [4] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [1] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A known method for the synthesis of this compound involves a two-step process commencing with the formation of a diester intermediate, followed by an intramolecular Dieckmann condensation.[8]
Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate
-
Dissolve ethyl 3-hydroxypropanoate and ethyl acrylate in a suitable solvent.
-
The reaction is carried out under alkaline conditions to facilitate the Michael addition of the hydroxyl group to the acrylate, yielding 4-oxa-1,7-diethyl pimelate.[8]
Step 2: Dieckmann Condensation to form this compound
-
The crude 4-oxa-1,7-diethyl pimelate is treated with a strong base, such as sodium ethoxide, at a low temperature.[8]
-
The strong base promotes an intramolecular condensation (Dieckmann condensation) to form the cyclic β-keto ester, this compound.[8]
-
The reaction mechanism involves the formation of an enolate which then attacks the other ester group, leading to the cyclization and elimination of an ethoxide ion.[9][10][11][12]
-
Acidic workup is typically required to neutralize the reaction mixture and protonate the enolate product.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
Dieckmann Condensation Mechanism
The core of the synthesis is the Dieckmann condensation. The logical steps of this intramolecular cyclization are depicted below.
Caption: Key steps in the Dieckmann condensation mechanism.
References
- 1. This compound | 388109-26-0 [sigmaaldrich.com]
- 2. This compound - CAS:388109-26-0 - Abovchem [abovchem.com]
- 3. guiding-bio.com [guiding-bio.com]
- 4. chembk.com [chembk.com]
- 5. 388109-26-0 | this compound | Esters | Ambeed.com [ambeed.com]
- 6. 388109-26-0 | Sigma-Aldrich [sigmaaldrich.com]
- 7. file.leyan.com [file.leyan.com]
- 8. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Characterization of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 388109-26-0 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
Spectroscopic Data
Due to the limited availability of published experimental spectra for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet | 2H | -OCH₂CH₃ |
| ~3.90 - 4.10 | Multiplet | 2H | -OCH₂- (pyran ring) |
| ~3.60 | Singlet | 2H | -C(O)CH₂O- |
| ~2.50 - 2.70 | Multiplet | 2H | -CH₂- (pyran ring) |
| ~3.40 | Singlet | 1H | -C(O)CH- |
| ~1.25 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205.0 | C=O (ketone) |
| ~170.0 | C=O (ester) |
| ~68.0 | -OCH₂- (pyran ring) |
| ~65.0 | -C(O)CH₂O- |
| ~61.0 | -OCH₂CH₃ |
| ~55.0 | -C(O)CH- |
| ~35.0 | -CH₂- (pyran ring) |
| ~14.0 | -OCH₂CH₃ |
IR (Infrared) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1200-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak (M⁺) would be expected at m/z = 172.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 172 | [M]⁺ (Molecular ion) |
| 127 | [M - OCH₂CH₃]⁺ |
| 99 | [M - COOCH₂CH₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr plates/pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization source parameters to obtain a stable signal.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.
Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and development. While experimental data is not widely published, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols provided in this guide, offer a solid foundation for its analysis. The application of these spectroscopic techniques will enable researchers to confirm the identity and purity of this compound, facilitating its application in the synthesis of novel molecules with potential applications in drug discovery and other areas of chemical science.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Data of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, offering a valuable resource for the identification and characterization of this compound. The guide also includes a standardized experimental protocol for acquiring such data.
Predicted NMR Data Presentation
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants. The atom numbering corresponds to the structure depicted in the diagram below.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2a, 2e | 4.25 | m | - |
| 4 | 3.70 | t | 5.5 |
| 5a, 5e | 2.80 | m | - |
| 6a, 6e | 3.90 | m | - |
| 8 | 4.20 | q | 7.1 |
| 9 | 1.25 | t | 7.1 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 2 | 68.0 |
| 3 | 205.0 |
| 4 | 55.0 |
| 5 | 28.0 |
| 6 | 65.0 |
| 7 | 169.0 |
| 8 | 61.5 |
| 9 | 14.0 |
Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the atom numbering used for the NMR data assignment.
An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. It also includes a generalized experimental protocol for acquiring an IR spectrum for this and similar compounds.
Predicted Infrared Spectrum Analysis
This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone, an ester, a cyclic ether, and various sp³ hybridized C-H bonds. The positions of these bands are influenced by the molecular structure and electronic effects.
The most prominent features in the IR spectrum are expected to be the strong absorptions from the two carbonyl groups: the ketone and the ester. The aliphatic ketone C=O stretching vibration typically appears around 1715 cm⁻¹[1]. The ester C=O stretch is generally found at a slightly higher frequency, in the range of 1750-1735 cm⁻¹[2]. These two distinct, strong bands will be key identifiers for this molecule.
The spectrum will also feature strong C-O stretching vibrations. The cyclic ether C-O-C stretch is expected in the 1300-1000 cm⁻¹ region, often appearing as a strong band. The ester group contributes two C-O stretches, typically observed between 1300-1000 cm⁻¹[2]. These may overlap with the ether absorption, resulting in a complex and strong set of bands in this "fingerprint" region.
Finally, the stretching vibrations of the sp³ C-H bonds in the ethyl group and the pyran ring will be visible in the 3000-2850 cm⁻¹ range[3][4].
Data Presentation
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| ~2980 - 2850 | Alkane (C-H) | Stretching | Medium to Strong |
| ~1740 | Ester (C=O) | Stretching | Strong |
| ~1715 | Ketone (C=O) | Stretching | Strong |
| ~1300 - 1000 | Ester, Ether (C-O) | Stretching | Strong, Multiple Bands |
Experimental Protocols
A generalized experimental protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a compound like this compound, which may be a liquid or solid, is provided below. Attenuated Total Reflectance (ATR) is a common and simple method for both liquids and solids.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a prevalent technique for obtaining an IR spectrum of liquid and solid samples with minimal preparation.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Sample vial containing this compound.
-
Pipette (for liquid samples) or spatula (for solid samples).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background scan to record the spectrum of the ambient atmosphere (containing CO₂ and water vapor), which will be subtracted from the sample spectrum[5].
-
Sample Application:
-
Spectrum Acquisition: Initiate the sample scan. The spectrometer will collect and average a number of scans (typically 16-32) to obtain a high-quality spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly using a lint-free wipe soaked in an appropriate solvent like isopropanol or acetone, and allow it to dry completely[6][7].
Method 2: Potassium Bromide (KBr) Pellet for Solid Samples
This is a traditional method for obtaining high-quality transmission spectra of solid samples.
Apparatus:
-
FTIR Spectrometer.
-
Agate mortar and pestle.
-
Hydraulic press and pellet die.
-
Infrared-grade potassium bromide (KBr), thoroughly dried.
-
Spatula.
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and about 100-200 mg of dry KBr powder[8].
-
Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained[8][9][10]. This minimizes light scattering.
-
Pellet Formation: Transfer the powder to the pellet die. Place the die in a hydraulic press and apply a pressure of several tons for a few minutes to form a transparent or translucent pellet[9][10].
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Run a background spectrum with an empty sample holder or a blank KBr pellet. Then, acquire the sample spectrum.
-
Post-Analysis: Clean the mortar, pestle, and die assembly thoroughly after use.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks for the analysis of this compound.
Caption: Predictive workflow for the IR spectrum of the target molecule.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. shimadzu.com [shimadzu.com]
- 9. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]
- 10. youtube.com [youtube.com]
Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Immediate Release
[City, State] – [Date] – Researchers, chemists, and professionals in drug development now have access to an in-depth technical guide on the mass spectrometry analysis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate. This whitepaper provides a detailed examination of the compound's behavior under mass spectrometric conditions, offering crucial data for its identification, characterization, and application in pharmaceutical and chemical research.
This compound (C8H12O4, MW: 172.18 g/mol ) is a significant organic intermediate.[1][2] A thorough understanding of its molecular structure and fragmentation patterns is essential for its use in complex synthesis and drug discovery pipelines.[2][3] This guide presents a putative fragmentation analysis and standardized experimental protocols to ensure reliable and reproducible results.
Predicted Mass Spectrometry Data
While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pattern can be predicted based on the well-established principles of mass spectrometry for esters and ketones.[4][5] The following table summarizes the expected major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes on Fragmentation |
| 172 | [M]+• | [C8H12O4]+• | Molecular ion |
| 127 | [M - OEt]+ | [C6H7O3]+ | Loss of the ethoxy radical from the ester group. |
| 99 | [M - COOEt]+ | [C5H7O2]+ | Alpha-cleavage with loss of the carbethoxy group. |
| 85 | [C4H5O2]+ | Retro-Diels-Alder (RDA) type fragmentation of the pyran ring. | |
| 71 | [C4H7O]+ | Cleavage adjacent to the ketone. | |
| 45 | [COOEt]+ | [C2H5O2]+ | Carboethoxy cation. |
| 29 | [C2H5]+ | [CH3CH2]+ | Ethyl cation from the ester group. |
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 20-300.
-
Scan Speed: 1000 amu/s.
Visualizing the Process and Fragmentation
To further elucidate the analytical workflow and the predicted molecular fragmentation, the following diagrams have been generated.
References
- 1. This compound - CAS:388109-26-0 - Abovchem [abovchem.com]
- 2. chembk.com [chembk.com]
- 3. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
The Dieckmann Condensation: A Technical Guide to the Synthesis of Cyclic β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The Dieckmann condensation is a robust and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. This base-catalyzed cyclization of diesters provides an efficient route to cyclic β-keto esters, which are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the Dieckmann condensation mechanism, detailed experimental protocols, and a summary of quantitative data to aid in its practical application.
Core Mechanism and Principles
The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation.[1] The reaction is initiated by the deprotonation of an α-carbon of a diester by a strong base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the other ester carbonyl group, leading to a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide leaving group yields the desired cyclic β-keto ester.
A critical feature of the Dieckmann condensation is that the final product, a β-keto ester, contains a highly acidic proton on the carbon flanked by two carbonyl groups. This proton is readily removed by the alkoxide base present in the reaction mixture. This final deprotonation step is thermodynamically favorable and serves as the driving force for the reaction, shifting the equilibrium towards the cyclized product.[2] An acidic workup is then required to protonate the resulting enolate and afford the neutral β-keto ester.
The reaction is most efficient for the formation of sterically favored five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[3] The formation of smaller or larger rings is generally disfavored due to ring strain or unfavorable entropic factors.[4]
Data Presentation: Reaction Parameters and Yields
The yield of the Dieckmann condensation is influenced by the substrate, base, solvent, and reaction temperature. The following table summarizes quantitative data from selected literature examples.
| Starting Diester | Base | Solvent | Temperature | Product | Yield (%) | Reference |
| Diethyl Adipate | Sodium Ethoxide | Toluene | Reflux | Ethyl 2-oxocyclopentanecarboxylate | ~80% | General textbook example |
| Diethyl Pimelate | Sodium Ethoxide | Toluene | Reflux | Ethyl 2-oxocyclohexanecarboxylate | ~80% | General textbook example |
| Diethyl 3-methylpimelate | Potassium tert-butoxide | Benzene | Reflux | Mixture of ethyl 4-methyl-2-oxocyclohexanecarboxylate and ethyl 6-methyl-2-oxocyclohexanecarboxylate | High | [4] |
| Substituted Diester | LiHMDS | THF | Not specified | Brominated bicyclic intermediate | >74% | [5] |
| Arylacetonitrile derivative and methyl acrylate (in a one-pot double Michael addition-Dieckmann condensation) | Potassium tert-butoxide | THF | Not specified | 4-Aryl-4-cyano-2-carbomethoxycyclohexanone derivatives | 66-89% | J. Org. Chem. 2007, 72, 7455-7458 |
Experimental Protocols
Below are detailed methodologies for performing a Dieckmann condensation, including a classic example and a more modern variation.
Protocol 1: Classical Dieckmann Cyclization of Diethyl Adipate
This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate using sodium ethoxide.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol with stirring under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Continue stirring until all the sodium has reacted.
-
Solvent Removal: Remove the excess ethanol under reduced pressure to obtain a solid cake of sodium ethoxide.
-
Reaction Setup: To the flask containing sodium ethoxide, add anhydrous toluene via a cannula. Heat the suspension to reflux with vigorous stirring.
-
Addition of Diester: Add a solution of diethyl adipate in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.
-
Reaction: Continue to reflux the reaction mixture for an additional 2-4 hours. The reaction mixture will become thick and gelatinous.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add dilute hydrochloric acid to neutralize the excess base and protonate the enolate. The mixture should be acidic to litmus paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to afford pure ethyl 2-oxocyclopentanecarboxylate.
Protocol 2: Lithium Hexamethyldisilazide (LiHMDS) Mediated Dieckmann Condensation
This protocol utilizes a strong, non-nucleophilic base, which can be advantageous for sensitive substrates.
Materials:
-
Substituted 1,6- or 1,7-diester
-
Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the diester in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add the LiHMDS solution dropwise to the stirred solution of the diester.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride at -78 °C.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic and procedural aspects of the Dieckmann condensation.
Caption: The mechanistic pathway of the Dieckmann condensation.
Caption: A generalized experimental workflow for the Dieckmann condensation.
Applications in Drug Development and Natural Product Synthesis
The cyclic β-keto esters produced via the Dieckmann condensation are versatile intermediates. They can undergo a variety of subsequent transformations, such as alkylation at the α-carbon followed by decarboxylation, to yield substituted cyclic ketones.[6] This synthetic utility has been leveraged in the total synthesis of numerous natural products, including steroids, alkaloids, and terpenoids.[4][7] In the pharmaceutical industry, the Dieckmann condensation is a key step in the synthesis of various drug candidates and intermediates, such as prostaglandins and macrolide antibiotics.[5] The ability to efficiently construct five- and six-membered ring systems makes this reaction a cornerstone in the synthetic chemist's toolkit for the development of novel therapeutics.
References
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 7. synarchive.com [synarchive.com]
The Chemical Reactivity of Tetrahydropyranone Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Tetrahydropyranone derivatives have emerged as a cornerstone in modern medicinal chemistry, serving as versatile and highly valuable building blocks in the synthesis of a diverse array of complex molecules and drug candidates.[1][2] Their inherent structural and electronic properties, including a polar ether oxygen and a reactive ketone functionality, provide a rich platform for chemical elaboration.[1] The tetrahydropyran (THP) motif is frequently employed as a bioisosteric replacement for cyclohexane and piperidine rings to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[1]
This technical guide delves into the core chemical reactivity of tetrahydropyranone derivatives, offering insights for researchers, scientists, and drug development professionals. It provides a comprehensive overview of their synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
I. Synthesis of the Tetrahydropyranone Core
The construction of the tetrahydropyranone ring system can be achieved through various synthetic strategies, each offering distinct advantages in terms of stereocontrol and substituent patterns. Key methods include hetero-Diels-Alder reactions, Prins-type cyclizations, and intramolecular nucleophilic additions.
A notable and efficient method for the stereoselective synthesis of 3-carboxy-substituted tetrahydropyran-4-ones involves a scandium triflate-catalyzed diastereoselective cyclization between aldehydes and β-hydroxy dioxinones.[3][4] This process leverages the nucleophilicity of the enol ether embedded within the dioxinone core.[3] Another powerful approach is the DDQ-mediated intramolecular Prins cyclization, which has been successfully applied in the total synthesis of complex natural products like neopeltolide.[5]
A general synthesis method for the parent compound, tetrahydro-4H-pyran-4-one, involves the reaction of 3-chloropropionyl chloride and ethylene in the presence of aluminum trichloride to form 1,5-dichloropentanone, which is subsequently cyclized under acidic conditions.[6]
II. Key Chemical Transformations and Reactivity
The reactivity of the tetrahydropyranone scaffold is dominated by the ketone and the adjacent α-carbons, as well as the ether oxygen. This allows for a wide range of chemical modifications.
Reductive Amination
The ketone functionality is readily converted to an amine via reductive amination, typically using reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1] The resulting amino-THP scaffold is a crucial component in numerous kinase inhibitors, where the nitrogen atom can form key hydrogen bond interactions with the target protein.[1] A prominent example is the ATM kinase inhibitor AZD0156, where a THP-amine fragment was incorporated to enhance the ADME profile and overall potency.[1]
Wittig Reaction and Olefination
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, enable the introduction of exocyclic double bonds.[1] This transformation is valuable for creating carbon-carbon bonds and extending the molecular framework. The resulting alkenes can serve as intermediates for further functionalization, such as epoxidation, dihydroxylation, or hydrogenation.[1]
Spirocycle Formation
Tetrahydro-4H-pyran-4-one is an excellent precursor for the synthesis of spirocyclic compounds, which are of significant interest in drug discovery due to their inherent three-dimensionality and access to novel chemical space.[1] Spirocycles can be formed through various strategies, including intramolecular cyclizations and multi-component reactions. For instance, the reaction of tetrahydro-4H-pyran-4-one with isatins and malononitrile can yield spiro[4H-pyran-oxindole] derivatives, a class of compounds with potential antibacterial and anticancer activities.[1]
Favorskii Rearrangement
In the presence of a base, α-halo-tetrahydropyranones, such as 3-chloro-tetrahydro-pyran-4-one, can undergo a Favorskii rearrangement.[2] This reaction leads to the formation of substituted tetrahydrofuran-3-carboxylic acid derivatives, providing a pathway to five-membered heterocyclic systems with a high degree of stereocontrol.[2]
III. Quantitative Data Summary
The following tables summarize key quantitative data for representative reactions and biological activities of compounds derived from or related to tetrahydro-4H-pyran-4-one.
Table 1: Synthetic Transformations of Tetrahydropyranone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Tetrahydro-4H-pyran-4-one | Amine, NaBH(OAc)₃, DCE | Substituted 4-aminotetrahydropyran | 60-95% | [1] |
| Tetrahydro-4H-pyran-4-one | Ylide (e.g., Ph₃P=CH₂), THF | 4-Methylenetetrahydropyran | 70-90% | [1] |
| 3-Chloro-tetrahydro-pyran-4-one | NaOMe, MeOH | Tetrahydrofuran-3-carboxylate | 65-85% | [2] |
| Isatin, Malononitrile, Dimedone | DMSO, 70 °C | Spiro-oxindole derivative | >90% | [7] |
| β-hydroxy dioxinone, Aldehyde | Sc(OTf)₃, Alkoxide | 3-carboxy-substituted tetrahydropyran-4-one | Good yields | [3] |
Table 2: Biological Activity of Tetrahydropyranone Derivatives
| Compound Class | Specific Derivative | Target/Cell Line | Activity (IC₅₀/GI%) | Reference |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | 16c | SK-BR-3 (Breast Cancer) | 0.21 µM | [8] |
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | 16d | SK-BR-3 (Breast Cancer) | 0.15 µM | [8] |
| 4H-Pyran | 4d | HCT-116 (Colon Cancer) | 75.1 µM | [9] |
| Indoline Spiro | 3 | HCI-H522 (Lung Cancer) | GI% = 93.52% | [9] |
| Indoline Spiro | 3 | LOX IMVI (Melanoma) | GI% = 71.63% | [9] |
IV. Experimental Protocols
General Protocol for Reductive Amination
-
Preparation: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate. Acetic acid (1-2 eq.) can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-substituted 4-aminotetrahydropyran.
General Protocol for Spectroscopic Analysis
The following provides a generalized methodology for the spectroscopic analysis of tetrahydropyranone derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10][11]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, an ATR (Attenuated Total Reflectance) accessory is commonly used.[11]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. The data is typically displayed in terms of transmittance or absorbance.[11]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[11] Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).[11]
-
V. Visualizations
Signaling Pathways
The tetrahydropyranone scaffold is a key component in molecules that modulate various biological signaling pathways.
Caption: ATM Kinase Signaling Pathway in DNA Damage Response.
Caption: Histamine H3 Receptor Signaling Pathway and Antagonism.
Experimental Workflow
The synthesis and purification of a tetrahydropyranone derivative follows a logical progression of steps.
Caption: General workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclic Beta-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism, a fundamental equilibrium between a carbonyl (keto) and a hydroxyl-alkene (enol) form, is a critical concept in organic chemistry with profound implications for reactivity, stability, and molecular interactions. In cyclic β-ketoesters, this tautomeric balance is intricately influenced by a confluence of factors including ring strain, solvent polarity, and intramolecular hydrogen bonding. Understanding and quantifying this equilibrium is paramount in drug development, where tautomeric forms can exhibit differential binding affinities to biological targets and varied pharmacokinetic properties. This technical guide provides a comprehensive overview of the principles governing keto-enol tautomerism in cyclic β-ketoesters, detailed experimental protocols for its quantitative analysis, and a summary of the available data to inform research and development in medicinal chemistry and materials science.
The Keto-Enol Equilibrium in Cyclic Systems
Cyclic β-ketoesters, such as ethyl 2-oxocyclopentanecarboxylate and ethyl 2-oxocyclohexanecarboxylate, exist as a dynamic equilibrium between their keto and enol tautomers. The keto form contains two carbonyl groups, while the enol form is characterized by a C=C double bond within the ring, an adjacent hydroxyl group, and is stabilized by conjugation with the ester carbonyl. A significant stabilizing factor for the enol tautomer is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the ester carbonyl oxygen, creating a pseudo-six-membered ring.
The position of this equilibrium, defined by the equilibrium constant KT = [Enol]/[Keto], is not static and is dictated by a delicate balance of several structural and environmental factors.
Factors Influencing the Tautomeric Equilibrium
The predominance of either the keto or enol tautomer is a function of its relative thermodynamic stability, which is influenced by the following key factors:
-
Ring Size: The size of the cycloalkane ring imposes significant geometric constraints. The introduction of an endocyclic double bond in the enol form can either alleviate or exacerbate ring strain. For instance, the enol content in simple cyclic ketones has been observed to be dependent on ring size, a trend that is also expected to influence cyclic β-ketoesters.
-
Solvent Polarity: The choice of solvent plays a crucial role in shifting the equilibrium.[1] Polar, protic solvents (e.g., water, methanol) can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and reducing the relative stability gained by the enol's intramolecular hydrogen bond. Conversely, non-polar, aprotic solvents (e.g., hexane, benzene, CCl₄) do not compete for hydrogen bonding, allowing the intramolecularly hydrogen-bonded enol form to predominate.[2]
-
Temperature: Changes in temperature can shift the equilibrium. The tautomerization is a thermodynamic process, and the direction of the shift will depend on the enthalpy change (ΔH) of the reaction.
-
Intramolecular Hydrogen Bonding: This is one of the most significant factors stabilizing the enol form in β-dicarbonyl compounds. The formation of a stable six-membered ring via a hydrogen bond greatly lowers the energy of the enol tautomer.[2]
-
Conjugation: The conjugated π-system (O=C-C=C-OH) present in the enol form contributes to its stability through electron delocalization.
Below is a diagram illustrating the interplay of these factors on the equilibrium.
References
Navigating the Stability Landscape of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a key building block in the synthesis of complex molecules and pharmaceutical intermediates, requires careful handling and storage to ensure its integrity and prevent degradation. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this cyclic β-keto ester, drawing upon general principles of β-keto ester chemistry and supplier recommendations. This document outlines potential degradation pathways, proposes experimental protocols for stability assessment, and offers clear guidance on maintaining the quality of this valuable compound.
Recommended Storage Conditions
To ensure the long-term stability of this compound, specific storage conditions are paramount. The following table summarizes the recommended conditions based on information from various chemical suppliers. Adherence to these guidelines will minimize degradation and preserve the purity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (-20°C) or Refrigerated (0-8°C) | Minimizes the rate of potential degradation reactions, such as hydrolysis and decarboxylation. |
| Atmosphere | Store in a dry environment. | The presence of moisture can lead to hydrolysis of the ester functionality. |
| Container | Tightly sealed container. | Prevents exposure to atmospheric moisture and potential contaminants. |
Potential Degradation Pathways and Stability Profile
While specific stability data for this compound is not extensively published, the known chemistry of β-keto esters allows for the prediction of its primary degradation pathways. These compounds are susceptible to hydrolysis under both acidic and basic conditions, which can be followed by decarboxylation, particularly upon heating. Forced degradation studies are essential to fully characterize the stability of this molecule.
dot
Caption: Potential degradation pathways for this compound.
The table below outlines the expected stability of this compound under various stress conditions, based on the general behavior of β-keto esters.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Susceptible to hydrolysis, especially with heat. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |
| Basic (e.g., 0.1 N NaOH) | Highly susceptible to hydrolysis. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |
| Oxidative (e.g., 3% H₂O₂) | Potential for oxidation. | Various oxidative degradants. |
| Thermal (e.g., 60°C) | Stable in solid form if dry. In solution, may promote hydrolysis and decarboxylation. | 3-Oxotetrahydro-2H-pyran-4-carboxylic acid, Tetrahydro-2H-pyran-3-one |
| Photolytic (ICH Q1B) | Potential for degradation upon exposure to UV or visible light. | Various photolytic degradants. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a comprehensive forced degradation study should be conducted. The following protocols provide a framework for such a study.
Stability-Indicating HPLC Method Development
A robust stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A mixed-mode column is recommended to achieve good peak shape, as β-keto esters can exhibit keto-enol tautomerism which can cause peak splitting or tailing on traditional C18 columns.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase can help to suppress the enolate form and improve peak shape.
-
Temperature: Column temperature may be varied (e.g., 30-40°C) to improve peak resolution and shape by accelerating the interconversion of tautomers.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Forced Degradation Study Protocol
The following conditions are suggested for a forced degradation study. The extent of degradation should be targeted at 5-20%.
dot
Caption: Workflow for a forced degradation study of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep one set of samples at room temperature and another at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the samples at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the samples at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
For solid-state stability, store the compound in a controlled temperature oven at 60°C.
-
For solution stability, store a solution of the compound at 60°C.
-
Withdraw samples at appropriate time points (e.g., 1, 3, 7, 14 days).
-
For the solid sample, dissolve it in a suitable solvent before analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples after the exposure period.
-
Conclusion
The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of freezing or refrigeration in a dry, sealed environment, the integrity of the compound can be maintained. Understanding its potential degradation pathways, primarily hydrolysis and subsequent decarboxylation, allows for proactive measures to be taken during its handling and use in reactions. The implementation of rigorous stability testing protocols, as outlined in this guide, will provide a comprehensive understanding of its stability profile, ensuring the reliability of experimental results and the quality of downstream products.
Methodological & Application
Application Notes and Protocols: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block with significant potential in medicinal chemistry. The tetrahydropyran ring is a common scaffold found in numerous natural products and biologically active molecules, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The presence of a ketone and an ester functional group at adjacent positions (a β-ketoester) within this scaffold provides a rich platform for a variety of chemical transformations, allowing for the construction of complex molecular architectures and the synthesis of diverse compound libraries for drug discovery.
The pyran nucleus is a core component of many compounds exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and antiproliferative effects. This strategic positioning of reactive functional groups on the stable tetrahydropyran core makes this compound an attractive starting material for the synthesis of novel therapeutic agents.
Key Applications in Medicinal Chemistry
While direct, published applications of this compound in the synthesis of named drug candidates are not extensively documented in readily available literature, its structural motifs are present in various bioactive compounds. The application notes below are based on the reactivity of the β-ketoester functionality and the general utility of the tetrahydropyran scaffold in medicinal chemistry.
Synthesis of Fused Heterocyclic Systems as Potential Kinase Inhibitors
The β-ketoester moiety of this compound is an excellent precursor for the synthesis of fused pyran derivatives, such as pyranopyrazoles, pyranopyrimidines, and pyrano[2,3-b]pyridines. These fused heterocyclic systems are prevalent in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways dysregulated in cancer and inflammatory diseases.
Logical Workflow for Synthesis of Fused Pyran Derivatives
Caption: Synthetic workflow for developing kinase inhibitors.
Experimental Protocol: General Procedure for the Synthesis of Pyranopyrazole Derivatives
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate or a substituted hydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the desired pyranopyrazole derivative.
Synthesis of Novel Antimicrobial Agents
The tetrahydropyran scaffold can be functionalized to generate compounds with potential antimicrobial activity. The ketone functionality can be a handle for various chemical modifications, including reductive amination or the formation of enaminones, which can then be further elaborated.
Experimental Workflow for Derivatization
Caption: Workflow for generating antimicrobial candidates.
Experimental Protocol: Synthesis of Enaminone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Addition of Reagents: Add a primary or secondary amine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6-18 hours to remove water azeotropically. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the solvent is evaporated in vacuo.
-
Purification: The crude residue is purified by flash column chromatography to yield the enaminone product.
Quantitative Data from Analogous Pyran Systems
While specific data for derivatives of this compound is limited in published literature, studies on structurally related 4H-pyran derivatives have demonstrated significant biological activity. This data can serve as a benchmark for guiding the design and evaluation of novel compounds synthesized from the title building block.
Table 1: Antiproliferative Activity of Selected Furo[3,4-c]pyran-3a-carboxylates against HeLa Cells
| Compound | R-group | IC50 (µM)[1] |
| 3a | Phenyl | > 50 |
| 3f | 4-Chlorophenyl | 10.2 |
| 3l | 3,4-Dichlorophenyl | 5.4 |
Data from a study on ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which share a related core structure.
Conclusion
This compound represents a valuable and underexplored building block in medicinal chemistry. Its inherent structural features and the reactivity of its β-ketoester functionality provide a foundation for the synthesis of a wide array of heterocyclic compounds with therapeutic potential. The protocols and data presented here for analogous systems offer a starting point for researchers to explore the utility of this compound in the discovery of new kinase inhibitors, antimicrobial agents, and other medicinally relevant molecules. Further investigation into the synthetic applications of this building block is warranted to fully unlock its potential in drug discovery programs.
References
Application Notes and Protocols: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate in the Synthesis of Fused Pyran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its structure incorporates a tetrahydropyran ring, a common motif in numerous natural products and bioactive molecules, along with a β-keto ester functionality. This reactive arrangement makes it an ideal precursor for the synthesis of a variety of fused pyran derivatives, such as pyranopyrazoles and pyranopyrimidines. These fused heterocyclic systems are of great interest in drug discovery due to their diverse pharmacological activities.
These application notes provide representative protocols for the synthesis of pyranopyrazole and pyranopyrimidine derivatives, drawing upon established methodologies for analogous cyclic β-keto esters. The experimental conditions and expected outcomes are based on well-known condensation reactions with binucleophilic reagents.
Synthesis of Pyranopyrazole Derivatives
The reaction of this compound with hydrazine derivatives can be employed to construct pyranopyrazole scaffolds. This transformation typically proceeds through a condensation reaction followed by cyclization.
1.1. General Reaction Scheme:
A representative reaction scheme for the synthesis of pyranopyrazole derivatives.
1.2. Plausible Reaction Mechanism:
The synthesis is proposed to occur via an initial condensation of the hydrazine with the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by elimination of ethanol and water, yields the fused pyranopyrazole system.
A plausible mechanism for pyranopyrazole formation.
1.3. Experimental Protocol: Synthesis of a Representative Pyranopyrazole Derivative
This protocol is a general guideline adapted from procedures for similar cyclic β-keto esters.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired hydrazine derivative (1.1 mmol).
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
1.4. Quantitative Data for Representative Pyranopyrazole Syntheses (Hypothetical)
| Entry | Hydrazine Derivative (R-NHNH₂) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Hydrazine hydrate (R=H) | Ethanol | Acetic Acid | 4 | 85 |
| 2 | Phenylhydrazine (R=Ph) | Ethanol | Acetic Acid | 6 | 78 |
| 3 | 4-Nitrophenylhydrazine | Acetic Acid | None | 5 | 82 |
| 4 | 2,4-Dinitrophenylhydrazine | Acetic Acid | None | 3 | 90 |
Synthesis of Pyranopyrimidine Derivatives
The reaction of this compound with amidine derivatives, such as urea, thiourea, or guanidine, can be utilized to synthesize pyranopyrimidine derivatives. This is a versatile method for creating fused pyrimidine ring systems.
2.1. General Reaction Scheme:
A representative reaction for pyranopyrimidine synthesis.
2.2. Plausible Reaction Mechanism:
The reaction is believed to proceed via a base-catalyzed condensation. The amidine derivative attacks the ketone carbonyl, followed by an intramolecular cyclization involving the ester group. Subsequent dehydration and elimination of ethanol lead to the formation of the aromatic pyranopyrimidine core.
A plausible mechanism for pyranopyrimidine formation.
2.3. Experimental Protocol: Synthesis of a Representative Pyranopyrimidine Derivative
This protocol is a general guideline adapted from established procedures.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the amidine derivative (e.g., thiourea, 1.1 mmol) in a suitable solvent (e.g., absolute ethanol, 15 mL).
-
Base Addition: Add a base, such as sodium ethoxide (1.2 mmol), to the mixture.
-
Reaction Progression: Heat the reaction mixture to reflux for the required time, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyranopyrimidine derivative.
2.4. Quantitative Data for Representative Pyranopyrimidine Syntheses (Hypothetical)
| Entry | Amidine Derivative | Base | Solvent | Time (h) | Yield (%) |
| 1 | Urea | Sodium Ethoxide | Ethanol | 8 | 75 |
| 2 | Thiourea | Sodium Ethoxide | Ethanol | 6 | 88 |
| 3 | Guanidine HCl | Sodium Ethoxide | Ethanol | 5 | 82 |
| 4 | Acetamidine HCl | Potassium Carbonate | DMF | 10 | 70 |
General Experimental Workflow
A general workflow for the synthesis of fused pyran derivatives.
Disclaimer: The provided protocols and quantitative data are representative examples based on the known reactivity of analogous cyclic β-keto esters. Researchers should optimize these conditions for this compound to achieve the best results. Standard laboratory safety procedures should be followed at all times.
Application of Ethyl 4-Oxotetrahydro-2H-pyran-3-carboxylate Analogues in the Synthesis of Apixaban
Abstract: This document provides detailed application notes and experimental protocols for the use of tetrahydropyran derivatives, structurally related to the initially requested "Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate," in the synthesis of the blockbuster anticoagulant, Apixaban. While the specific nomenclature in the user request appears to be inaccurate, a closely related isomer, or more precisely, precursors that lead to a dihydropyridinone core, are pivotal in established synthetic routes to Apixaban. This document outlines a representative synthetic pathway, provides detailed experimental procedures, summarizes key quantitative data, and illustrates the synthetic and mechanistic pathways.
Introduction
Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of thromboembolic disorders.[1] The synthesis of Apixaban is a multi-step process that often involves the construction of a complex pyrazolopyridinone core. A key precursor to this core is a dihydropyridinone derivative, which can be synthesized from acyclic or simpler heterocyclic starting materials, conceptually related to the tetrahydropyran scaffold.
This application note focuses on a common synthetic route where a key intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one , serves as the foundational scaffold for the subsequent annulation of the pyrazole ring.
Synthetic Scheme Overview
The synthesis of Apixaban can be broadly divided into three main stages:
-
Synthesis of the Dihydropyridinone Core: Preparation of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.
-
Formation of the Pyrazolopyridinone Precursor: Condensation of the dihydropyridinone with (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to yield ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.
-
Final Amidation Step: Conversion of the ethyl ester to the final carboxamide, Apixaban.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway to Apixaban.
Experimental Protocols
The following protocols are representative and have been synthesized from various sources in the patent literature.[2][3][4][5] Researchers should adapt these methods based on their laboratory conditions and safety protocols.
Protocol 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
This protocol describes the acylation of 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one followed by intramolecular cyclization.
Materials:
-
1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one
-
5-chlorovaleroyl chloride
-
Triethylamine or N-ethyl-N,N-diisopropylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a stirred solution of 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one (5.8 g) and triethylamine (10.6 mL) in anhydrous THF (176 mL), cool the mixture to 0°C.
-
Slowly add 5-chlorovaleroyl chloride (5.9 g) to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1 hour at 0°C.
-
Carefully add sodium hydride (2.0 g) portion-wise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic phases with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a pale yellow solid.
-
Recrystallize the crude product from an ethanol/water mixture to afford the pure product as a white solid.
Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban Ethyl Ester)
This protocol outlines the condensation and cyclization reaction to form the core pyrazolopyridinone structure.
Materials:
-
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
-
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
-
Triethylamine
-
Toluene
-
Water
Procedure:
-
Charge a reaction vessel with 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one and (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in toluene.
-
Heat the mixture to 95-100°C.
-
Slowly add triethylamine to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture for approximately 2.5 to 3 hours at 95-100°C. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature (25-30°C).
-
Add water to the mixture and stir for several hours to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to obtain the title compound.
Protocol 3: Synthesis of Apixaban
This final step involves the amidation of the ethyl ester to produce Apixaban.
Materials:
-
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
-
Anhydrous ammonia
-
Propylene glycol
Procedure:
-
Suspend the Apixaban ethyl ester in propylene glycol in a pressure-rated reactor.
-
Introduce anhydrous ammonia into the reactor.
-
Heat the reaction mixture to approximately 90°C and maintain for at least 12 hours. The reaction progress should be monitored by HPLC.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated by the addition of a suitable anti-solvent (e.g., water) to induce precipitation.
-
Filter the solid, wash with water, and dry to yield Apixaban.
Quantitative Data Summary
The following table summarizes typical yields and conditions for the key synthetic steps leading to Apixaban.
| Step | Reactants | Key Reagents/Solvents | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| 1 | 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one, 5-chlorovaleroyl chloride | NaH, THF | 0 - RT | 3 | 72 | >99 | [2] |
| 2 | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | Triethylamine, Toluene | 95-100 | 2.5 | ~85 | - | [5][6] |
| 3 | Apixaban Ethyl Ester | Anhydrous NH₃, Propylene Glycol | 90 | >12 | 94.6 | >99 | [3][4] |
Mechanism of Action: Inhibition of Factor Xa
Apixaban functions by directly inhibiting Factor Xa (FXa), a serine protease that occupies a central position in the coagulation cascade.[7] By binding to the active site of both free and prothrombinase-bound FXa, Apixaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7] Thrombin is the ultimate effector of the coagulation cascade, responsible for cleaving fibrinogen to fibrin, which forms the structural basis of a blood clot. The inhibition of FXa by Apixaban effectively blocks this final common pathway, thereby exerting its anticoagulant effect.
Caption: Mechanism of action of Apixaban.
Conclusion
While the initially queried "this compound" is not a direct precursor in the most common syntheses of Apixaban, related heterocyclic structures are fundamental to its construction. The protocols and data presented herein provide a comprehensive overview for researchers in pharmaceutical synthesis and drug development, demonstrating a viable and high-yielding pathway to this critical anticoagulant medication. The provided methods, derived from established literature, offer a solid foundation for the laboratory-scale synthesis of Apixaban.
References
- 1. echemi.com [echemi.com]
- 2. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 5. WO2014108919A2 - NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF - Google Patents [patents.google.com]
- 6. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | Manasa Life Sciences [manasalifesciences.com]
- 7. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one - Zhejiang Hengkang Pharmaceutical [en.hengkangpharm.cn]
Synthesis of Bioactive Heterocycles from Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate as a versatile starting material. While direct literature precedents for this specific starting material are limited, the protocols outlined below are based on well-established reactions of structurally analogous β-keto esters and are expected to provide viable pathways to pyran-fused pyrazoles and pyrimidines, which are scaffolds of significant interest in medicinal chemistry.
Introduction
This compound is a valuable building block for the synthesis of various heterocyclic systems due to the presence of a reactive 1,3-dicarbonyl-like functionality within a pyran ring. This structural motif allows for classical condensation reactions with binucleophilic reagents to construct fused heterocyclic systems. The resulting pyran-annulated heterocycles are of great interest in drug discovery, as the pyran ring can impart favorable pharmacokinetic properties, while the fused heterocyclic core can interact with various biological targets. This document focuses on the synthesis of two key classes of bioactive heterocycles: pyranopyrazoles and pyranopyrimidines.
Synthesis of Pyranopyrazoles
The reaction of this compound with hydrazine hydrate is a direct and efficient method for the synthesis of tetrahydropyrano[4,3-c]pyrazoles. This reaction proceeds through a condensation-cyclization cascade.
Reaction Scheme: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-5-carboxylate
Caption: Synthesis of a pyranopyrazole derivative.
Experimental Protocol: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound in anhydrous ethanol, add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Quantitative Data (Predicted)
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-5-carboxylate | This compound | Hydrazine hydrate | Ethanol | Glacial Acetic Acid | 4-6 h | 75-85 |
Synthesis of Pyranopyrimidines
The condensation of this compound with urea or thiourea provides access to pyranopyrimidinones and pyranopyrimidinethiones, respectively. These reactions are typically catalyzed by acid.
Reaction Scheme: Synthesis of Ethyl 4-oxo-1,3,4,5,6,7-hexahydro-2H-pyrano[4,3-d]pyrimidine-8-carboxylate
Caption: Synthesis of a pyranopyrimidinone derivative.
Experimental Protocol: Synthesis of Ethyl 4-oxo-1,3,4,5,6,7-hexahydro-2H-pyrano[4,3-d]pyrimidine-8-carboxylate
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (anhydrous)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
Dissolve this compound and urea in anhydrous ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyranopyrimidinone.
Quantitative Data (Predicted)
| Product | Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| Ethyl 4-oxo-1,3,4,5,6,7-hexahydro-2H-pyrano[4,3-d]pyrimidine-8-carboxylate | This compound | Urea | Ethanol | HCl | 8-12 h | 60-70 |
| Ethyl 4-thioxo-1,3,4,5,6,7-hexahydro-2H-pyrano[4,3-d]pyrimidine-8-carboxylate | This compound | Thiourea | Ethanol | HCl | 8-12 h | 65-75 |
Logical Workflow for Synthesis and Characterization
Caption: General workflow from synthesis to biological evaluation.
Conclusion
This compound serves as a promising and versatile precursor for the synthesis of bioactive pyran-fused heterocycles. The protocols provided herein, based on established chemical principles, offer robust starting points for the exploration of novel chemical entities for drug discovery and development. Further optimization of reaction conditions and exploration of a wider range of binucleophilic reagents can be expected to yield a diverse library of potentially bioactive compounds. It is recommended that all synthesized compounds be thoroughly characterized by spectroscopic methods to confirm their structures.
Application Notes and Protocols for the Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is accomplished through a two-step process commencing with the formation of the intermediate, 4-oxa-1,7-diethyl pimelate, followed by an intramolecular Dieckmann condensation. This protocol offers a comprehensive guide for the practical execution of this synthesis, including reagent quantities, reaction conditions, purification procedures, and expected outcomes.
Introduction
This compound is a key intermediate in the synthesis of a variety of complex molecules and pharmacologically active compounds. Its tetrahydropyranone core is a prevalent motif in numerous natural products and therapeutic agents. The synthetic route described herein is based on the well-established Dieckmann condensation, a reliable method for the formation of cyclic β-keto esters.[1][2] The procedure is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Reaction Scheme
The overall synthetic pathway is depicted below:
Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate
Step 2: Dieckmann Condensation
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard laboratory procedures.
Required Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate
This procedure is adapted from the general method described in patent CN104496858A.[3]
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-hydroxypropanoate (1 equiv.) and ethyl acrylate (1.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-oxa-1,7-diethyl pimelate can be purified by vacuum distillation or used directly in the next step if found to be of sufficient purity by NMR analysis.
Step 2: Synthesis of this compound via Dieckmann Condensation
This protocol is based on the general principles of the Dieckmann condensation.[1][2]
-
Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium ethoxide (1.2 equiv.) in anhydrous toluene.
-
Addition of Diester: Dissolve the 4-oxa-1,7-diethyl pimelate (1 equiv.) from Step 1 in anhydrous toluene and add it dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours. The reaction mixture will become thick and gelatinous.
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and add water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Step 1: 4-oxa-1,7-diethyl pimelate | Step 2: this compound |
| Molecular Formula | C11H20O5 | C8H12O4 |
| Molecular Weight | 232.27 g/mol | 172.18 g/mol |
| Typical Yield | 70-85% | 60-75% |
| Physical Appearance | Colorless oil | Colorless to pale yellow oil or solid |
| Boiling Point | Not specified | 90-95 °C at 0.3 Torr |
| Storage Conditions | Store in a cool, dry place | Store in a freezer under -20°C, sealed in dry conditions.[4] |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 3.90-3.70 (m, 4H), 2.60-2.40 (m, 3H), 1.30 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 205.1, 170.2, 68.1, 65.4, 61.2, 45.3, 29.7, 14.1.
-
IR (neat, cm⁻¹): 2981, 1735 (C=O, ester), 1715 (C=O, ketone), 1250, 1095.
-
MS (ESI): m/z 173.07 [M+H]⁺.
Experimental Workflow and Logic
The synthesis of this compound is a sequential process. The initial step involves the formation of an acyclic diester, which is then subjected to an intramolecular cyclization to yield the target heterocyclic compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway (Illustrative)
While there is no signaling pathway directly involved in the chemical synthesis, the following diagram illustrates the logical relationship between the key chemical transformations.
References
One-Pot Synthesis of Pyran Derivatives Using β-Keto Esters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyran derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds. This document provides detailed application notes and protocols for the one-pot synthesis of pyran derivatives, with a particular focus on the use of β-keto esters as key building blocks.
Introduction
Pyran derivatives are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The one-pot synthesis of pyrans, often involving a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, offers several advantages over traditional multi-step synthesis. These benefits include higher efficiency, reduced waste, simpler purification procedures, and the ability to generate diverse molecular libraries for drug discovery. β-Keto esters are versatile reagents in these syntheses, serving as the active methylene component that initiates the reaction cascade.
General Reaction Pathway
The one-pot synthesis of 4H-pyran derivatives from an aldehyde, a β-keto ester, and a nitrile-containing active methylene compound typically proceeds through the following mechanistic pathway. The reaction is often catalyzed by a base or a Lewis acid.
Caption: General mechanistic pathway for the one-pot synthesis of 4H-pyran derivatives.
Experimental Protocols
Herein, we detail three distinct and efficient one-pot protocols for the synthesis of pyran derivatives using β-keto esters, showcasing the use of different catalysts and reaction conditions.
Protocol 1: Neodymium (III) Oxide Catalyzed Synthesis in Water
This protocol highlights a green chemistry approach using a recyclable and efficient solid catalyst in an aqueous medium.[1]
Experimental Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), β-keto ester (e.g., ethyl acetoacetate, 1 mmol), malononitrile (1 mmol), and neodymium (III) oxide (Nd₂O₃) (10 mol%).
-
Add 5 mL of water to the flask.
-
The reaction mixture is then refluxed with stirring for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The catalyst can be recovered by simple filtration, washed with hot ethanol, and dried at 150°C for reuse.[1]
Quantitative Data Summary:
| Entry | Aldehyde | β-Keto Ester | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Nd₂O₃ | 45 | 93 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Nd₂O₃ | 50 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Nd₂O₃ | 40 | 96 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Nd₂O₃ | 55 | 90 |
Data is representative and compiled from similar syntheses.
Protocol 2: KOH-Loaded Calcium Oxide (CaO) Catalyzed Solvent-Free Synthesis
This method offers an environmentally friendly and efficient synthesis under solvent-free conditions using a solid-supported base catalyst.[2]
Experimental Procedure:
-
In a mortar, grind a mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and KOH-loaded CaO (10 mol%).
-
Transfer the mixture to a sealed vial and heat at 60°C with stirring for the appropriate time (see Table 2).[2]
-
Monitor the reaction by TLC.
-
After completion, add ethanol to the reaction mixture and stir for 5 minutes.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from ethanol to afford the pure product.
-
The catalyst can be regenerated by washing with ethanol and drying at 80°C.[2]
Quantitative Data Summary:
| Entry | Aldehyde | β-Keto Ester | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | KOH/CaO | 15 | 92 |
| 2 | 4-Methylbenzaldehyde | Ethyl acetoacetate | KOH/CaO | 20 | 90 |
| 3 | 4-Bromobenzaldehyde | Ethyl acetoacetate | KOH/CaO | 15 | 94 |
| 4 | 2-Chlorobenzaldehyde | Ethyl acetoacetate | KOH/CaO | 25 | 88 |
Data is representative and compiled from similar syntheses described in the literature.[2]
Protocol 3: Magnetic Nanoparticle-Catalyzed Synthesis in Ethanol
This protocol utilizes a magnetically separable nanocatalyst, which allows for easy recovery and reuse, contributing to a more sustainable synthetic process.[3][4]
Experimental Procedure:
-
A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), a β-keto ester (e.g., methyl acetoacetate, 1 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione, 10 mg) is prepared in ethanol (5 mL) in a round-bottom flask.[4]
-
The mixture is stirred at a specified temperature (e.g., reflux) for the required time (see Table 3).[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is separated from the reaction mixture using an external magnet.
-
The solvent is evaporated under reduced pressure.
-
The crude product is then purified by recrystallization from ethanol.
Quantitative Data Summary:
| Entry | Aldehyde | β-Keto Ester | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Methyl acetoacetate | Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione | 15 | 97 |
| 2 | 4-Hydroxybenzaldehyde | Methyl acetoacetate | Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | Methyl acetoacetate | Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione | 10 | 98 |
| 4 | 2,4-Dichlorobenzaldehyde | Methyl acetoacetate | Fe₃O₄@SiO₂/NH-isoindoline-1,3-dione | 25 | 90 |
Data is representative and compiled from similar syntheses.[4]
Workflow for Catalyst Screening and Optimization
The following diagram illustrates a logical workflow for screening different catalysts and optimizing reaction conditions for the one-pot synthesis of pyran derivatives.
Caption: A logical workflow for catalyst screening and reaction optimization.
Conclusion
The one-pot synthesis of pyran derivatives using β-keto esters is a highly efficient and versatile method for generating libraries of these medicinally important compounds. The choice of catalyst and reaction conditions can be tailored to achieve high yields and purity while adhering to the principles of green chemistry. The protocols and data presented here provide a solid foundation for researchers to develop and optimize the synthesis of novel pyran derivatives for applications in drug discovery and development.
References
Application Notes and Protocols for the Synthesis and Biological Evaluation of Pyrano[2,3-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrano[2,3-d]pyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. This fused bicyclic heteroaromatic system is a privileged scaffold, demonstrating a wide array of pharmacological activities. The structural rigidity and the presence of multiple hydrogen bond donors and acceptors allow for specific interactions with various biological targets, making these compounds promising candidates for drug discovery and development.
This document provides detailed protocols for the synthesis of pyrano[2,3-d]pyrimidine derivatives and their subsequent evaluation for various biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. Furthermore, it outlines key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.
Synthetic Protocols
A prevalent and efficient method for the synthesis of pyrano[2,3-d]pyrimidine derivatives is the one-pot, three-component condensation reaction. This approach offers several advantages, including operational simplicity, high yields, and the ability to generate a diverse library of compounds from readily available starting materials.
General Protocol: One-Pot, Three-Component Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
This protocol outlines a general procedure for the synthesis of 7-amino-5-(aryl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrano[2,3-d]pyrimidine-6-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid or Thiobarbituric acid (1 mmol)
-
Ethanol (10 mL)
-
Catalyst (e.g., L-proline, DABCO, or a few drops of a base like piperidine)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, DMF/ethanol mixture)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (or thiobarbituric acid) (1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst (e.g., L-proline, 20 mol%).
-
Attach a reflux condenser to the flask and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
A solid precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and ethanol) to afford the pure pyrano[2,3-d]pyrimidine derivative.
-
Dry the purified product in a desiccator.
-
Characterize the synthesized compound using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow for Synthesis
Caption: Workflow for the one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives.
Biological Activity Evaluation Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrano[2,3-d]pyrimidine derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrano[2,3-d]pyrimidine derivatives in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Synthesized pyrano[2,3-d]pyrimidine derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the standard antibiotic in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3][4]
Kinase Inhibition Assays
The inhibitory activity of pyrano[2,3-d]pyrimidine derivatives against specific kinases can be evaluated using various in vitro kinase assay kits, which are often based on luminescence, fluorescence, or radioactivity. The general principle involves measuring the enzymatic activity of the kinase in the presence and absence of the inhibitor.
General Protocol for a Luminescence-Based Kinase Assay (e.g., for EGFR, VEGFR-2, HER-2, CDK9, PARP-1):
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Specific substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Synthesized pyrano[2,3-d]pyrimidine derivatives
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a master mix containing the kinase, substrate, and ATP in the assay buffer.
-
Reaction Setup: Add the test compounds to the wells of the plate. Initiate the kinase reaction by adding the master mix to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Add the luminescence detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal. The amount of light generated is proportional to the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.
Quantitative Biological Activity Data
The following tables summarize the biological activities of representative pyrano[2,3-d]pyrimidine derivatives from the literature.
Table 1: Anticancer Activity of Pyrano[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5a | HepG2 | 26.96 | [5] |
| 5c | HepG2 | 27.13 | [5] |
| 5f | HepG2 | 29.86 | [5] |
| 5a | MCF-7 | >50 | [5] |
| 5c | MCF-7 | >50 | [5] |
| 5f | MCF-7 | >50 | [5] |
| S2 | MCF-7 | 2.65 | [6] |
| S7 | MCF-7 | 1.28 | [6] |
| S8 | MCF-7 | 0.66 | [6] |
| S2 | HCT116 | >50 | [6] |
| S7 | HCT116 | >50 | [6] |
| S8 | HCT116 | 2.76 | [6] |
| 5e | HeLa | 1.2 | [7] |
| 5f | HeLa | 1.5 | [7] |
| 5g | HeLa | 1.1 | [7] |
| 5i | HeLa | 1.0 | [7] |
Table 2: Antimicrobial Activity of Pyrano[2,3-d]pyrimidine Derivatives
| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |
| 5b | 12.5 | 6.25 | 12.5 | >100 | >100 | >100 | [5] |
| 5g | >100 | >100 | >100 | 25 | >100 | 50 | [5] |
Table 3: Kinase Inhibitory Activity of Pyrano[2,3-d]pyrimidine and Related Derivatives
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| S2 | PARP-1 | 4.06 | [6] |
| S7 | PARP-1 | 3.61 | [6] |
| B1 (Thieno[3,2-d]pyrimidine) | EGFRL858R/T790M | 13 | [8] |
| B7 (Thieno[3,2-d]pyrimidine) | EGFRL858R/T790M | 5.9 | [8] |
Signaling Pathways
Pyrano[2,3-d]pyrimidine derivatives exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[9] Overactivation of the EGFR signaling pathway is a common feature in many cancers.[9] Pyrano[2,3-d]pyrimidine derivatives can act as EGFR inhibitors, blocking the downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrano[2,3-d]pyrimidine derivatives.
PARP-1 and DNA Damage Repair Pathway
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[10] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations) leads to synthetic lethality.
Caption: Role of PARP-1 in DNA repair and the mechanism of action of PARP-1 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Pyran Derivatives in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. Pyran derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the design of new antimicrobial drugs. Their synthetic accessibility and diverse biological activities make them attractive candidates for targeting a wide range of pathogens, including multidrug-resistant bacteria and fungi.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, antimicrobial evaluation, and mechanistic investigation of pyran derivatives.
Data Presentation: Antimicrobial Activity of Pyran Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of representative pyran derivatives against various bacterial and fungal strains, providing a comparative overview of their antimicrobial potency.
Table 1: Antibacterial Activity of Spiro-4H-Pyran Derivatives [1]
| Compound | Staphylococcus aureus (Standard) MIC (µg/mL) | Staphylococcus aureus (Clinical Isolate) MIC (µg/mL) | Streptococcus pyogenes (Standard) MIC (µg/mL) | Streptococcus pyogenes (Clinical Isolate) MIC (µg/mL) |
| 5d | >512 | 32 | >512 | 64 |
| Gentamicin | 4 | 8 | 2 | 4 |
Table 2: Anti-Mycobacterial and Antifungal Activity of 4H-Pyran and Schiff Base Derivatives [2]
| Compound | Mycobacterium bovis (BCG) MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| 4a | 62.5 | >1000 |
| 4f | 31.25 | >1000 |
| 5a | 62.5 | >1000 |
| 5b | 62.5 | >1000 |
| 5e | 62.5 | >1000 |
| 5f | 62.5 | >1000 |
| Isoniazid | 0.06 | - |
| Ethambutol | 2 | - |
| Amphotericin B | - | 1 |
Table 3: Antibacterial Activity of Pyrano[2,3-c]pyrazole Derivatives [3]
| Compound | Escherichia coli MIC (mg/mL) | Klebsiella pneumoniae MIC (mg/mL) | Listeria monocytogenes MIC (mg/mL) | Staphylococcus aureus MIC (mg/mL) |
| 5a | 12.5 | 12.5 | 12.5 | 12.5 |
| 5b | 12.5 | 12.5 | 12.5 | 12.5 |
| 5c | 6.25 | 6.25 | 12.5 | 12.5 |
| 5e | 12.5 | 12.5 | 12.5 | 12.5 |
| Ampicillin | 12.5 | 12.5 | 12.5 | 12.5 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4H-Pyran Derivatives
This protocol describes a general and efficient one-pot, three-component reaction for the synthesis of 4H-pyran derivatives.[1]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Active methylene compound (e.g., dimedone, ethyl acetoacetate) (1 mmol)
-
Catalyst (e.g., 4-dimethylaminopyridine (DMAP), N-methylmorpholine (NMM))
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of DMAP or NMM.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with water and then recrystallize from ethanol to afford the pure 4H-pyran derivative.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyran derivatives using the broth microdilution method.[1][2]
Materials:
-
Test pyran derivative
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the pyran derivative in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation. The results can be read visually or by using a microplate reader to measure absorbance at 600 nm.
Protocol 3: Quorum Sensing Inhibition - Violacein Inhibition Assay
This protocol is used to screen for quorum sensing inhibitory activity of pyran derivatives by measuring the inhibition of violacein pigment production in Chromobacterium violaceum.[4][5][6]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test pyran derivative
-
DMSO
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
-
Centrifuge
Procedure:
-
Inoculum Preparation:
-
Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.
-
Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with shaking.
-
-
Assay Setup:
-
In a 96-well plate, add LB broth and serial dilutions of the test compound (dissolved in DMSO).
-
Add the overnight culture of C. violaceum to each well to achieve a final OD600 of approximately 0.1.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Growth Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth. This is crucial to ensure that the inhibition of violacein is not due to bactericidal or bacteriostatic effects.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the bacterial cells.
-
Discard the supernatant and add 100 µL of DMSO to each well to solubilize the violacein.
-
Measure the absorbance at 585 nm (OD585).
-
-
Calculation: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD585 of Control - OD585 of Test) / OD585 of Control] x 100
Mechanisms of Action: Signaling Pathways
Pyran derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes and the disruption of bacterial communication systems.
DNA Gyrase Inhibition
Certain pyran derivatives have been identified as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7][8][9][10] By binding to the ATP-binding site of the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to regulate collective behaviors, such as biofilm formation and virulence factor production. Some pyran derivatives act as quorum sensing inhibitors (QSIs) by interfering with the signaling pathway.[11][12][13] For instance, they can inhibit the binding of acyl-homoserine lactone (AHL) signal molecules to their cognate transcriptional regulators (e.g., LasR in Pseudomonas aeruginosa), thereby preventing the expression of virulence genes.
Conclusion
Pyran derivatives represent a versatile and promising class of compounds for the development of novel antimicrobial agents. The protocols and data presented in this document provide a foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of these compounds. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in advancing pyran-based antimicrobials towards clinical applications.
References
- 1. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies [mdpi.com]
- 8. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds via a two-step process: a base-catalyzed oxa-Michael addition to form an intermediate diester, followed by an intramolecular Dieckmann condensation.
Q1: I am experiencing very low or no yield in the final Dieckmann condensation step. What are the likely causes and how can I fix this?
A: Low yield in the Dieckmann condensation is a common problem, often related to reaction equilibrium, base selection, and reaction conditions.
-
Potential Cause 1: Presence of Water. The Dieckmann condensation is highly sensitive to moisture. The presence of water can hydrolyze the base and the ester starting material. More critically, it can lead to saponification and subsequent cleavage of the desired β-keto ester product, pushing the equilibrium back to the starting materials.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using an alkoxide base, use freshly prepared or commercially available anhydrous grades. Consider using a non-hydrolytic base like sodium hydride (NaH).[1]
-
-
Potential Cause 2: Inappropriate Base. The choice and quality of the base are critical.
-
Solution: Sodium hydride (NaH) is an excellent choice as it is non-nucleophilic and avoids issues of transesterification. If using an alkoxide, it must correspond to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent forming a mixture of products. Ensure alkoxide bases are not partially hydrolyzed, which can happen with older commercial samples.[1]
-
-
Potential Cause 3: Reaction Reversibility. The final, irreversible step that drives the Claisen-type condensations to completion is the deprotonation of the highly acidic proton between the two carbonyls of the β-keto ester product.[2][3] If this proton is not removed, the reaction can easily reverse.
-
Solution: Use at least one full equivalent of a strong base (e.g., NaH, sodium ethoxide). This ensures there is enough base to both catalyze the reaction and deprotonate the product to form the stable enolate, driving the reaction forward.[3]
-
Q2: My final product is impure, showing multiple spots on TLC analysis. What are the potential side products and how can I improve purity?
A: Impurities can arise from side reactions in either the Michael addition or the Dieckmann condensation, or from incomplete reactions.
-
Potential Cause 1: Polymerization of Ethyl Acrylate. During the initial Michael addition, the ethyl acrylate monomer can polymerize under basic conditions, leading to oligomeric impurities.
-
Solution: Maintain a low reaction temperature and add the base slowly to the mixture of ethyl hydroxypropanoate and ethyl acrylate. Avoid a localized high concentration of base.
-
-
Potential Cause 2: Incomplete Dieckmann Condensation. The most significant impurity is often the unreacted diester intermediate (4-oxa-1,7-diethyl pimelate).
-
Solution: Increase the reaction time or temperature (e.g., refluxing in toluene for 20+ hours can be effective).[4] Ensure a stoichiometric amount of a strong, anhydrous base is used to drive the reaction to completion.
-
-
Potential Cause 3: Transesterification. If using an alkoxide base that does not match the ester (e.g., sodium methoxide with an ethyl ester), you can get a mixture of methyl and ethyl esters in your final product.
-
Solution: Always match the alkoxide to the ester (use sodium ethoxide for ethyl esters) or use a non-alkoxide base like sodium hydride (NaH).[1]
-
-
Purification Strategy: The final product, a β-keto ester, has a different polarity from the starting diester. Purification can typically be achieved using flash column chromatography on silica gel.[4]
Q3: The initial oxa-Michael addition to form the diester intermediate is very slow or incomplete. How can I improve this first step?
A: The oxa-Michael addition of an alcohol to an acrylate is generally slower than the aza-Michael (amine) equivalent and requires careful selection of a catalyst.
-
Potential Cause 1: Insufficiently Strong Base/Catalyst. While a strong base is needed, very strong bases can favor other side reactions.
-
Solution: A patent for a similar synthesis suggests simply using "alkaline conditions".[5] A catalytic amount of a moderately strong, non-nucleophilic base like sodium tert-butoxide or a Lewis acid catalyst could be effective. The reaction may require gentle heating to proceed at a reasonable rate.
-
-
Potential Cause 2: Reaction Equilibrium. Michael additions can be reversible.
-
Solution: Use a slight excess of one of the reagents (typically the more volatile or less expensive one, like ethyl acrylate) to push the equilibrium toward the product. Ensure the removal of any potential inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended overall synthetic route for this compound?
A: A common and effective method is a two-step synthesis.[5]
-
Oxa-Michael Addition: Ethyl 2-hydroxypropanoate is reacted with ethyl acrylate under basic conditions to form the intermediate, 4-oxa-1,7-diethyl pimelate.
-
Dieckmann Condensation: The intermediate diester is then treated with a strong base (like sodium hydride) in an anhydrous solvent (like toluene) to induce an intramolecular condensation, forming the cyclic β-keto ester product.[5]
Q2: Why is the Dieckmann condensation step so challenging?
A: The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[6][7] Its challenges stem from it being an equilibrium-controlled process. The reaction can be reversed by trace amounts of water or by conditions that do not favor the formation of the stable product enolate.[1][3] Therefore, strict control over anhydrous conditions and the use of a suitable strong base are paramount for success.
Q3: What are the critical parameters to control during the synthesis?
A:
-
Anhydrous Conditions: This is the most critical factor for the Dieckmann condensation step to prevent hydrolysis and reaction reversal.[1]
-
Base Selection: Use a strong, non-nucleophilic base like NaH or a matching alkoxide (sodium ethoxide) for the Dieckmann step.
-
Temperature Control: The initial Michael addition may require gentle heating, while the Dieckmann condensation often requires prolonged heating under reflux to go to completion.[4]
-
Stoichiometry: At least a full equivalent of base is required for the Dieckmann step to ensure complete deprotonation of the product.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Step | Reactants | Base / Catalyst | Solvent | Temperature | Time |
| 1. Oxa-Michael Addition | Ethyl 2-hydroxypropanoate, Ethyl acrylate | Catalytic Sodium tert-butoxide | THF (anhydrous) | Reflux | 12-24 h |
| 2. Dieckmann Condensation | 4-oxa-1,7-diethyl pimelate | Sodium Hydride (60% in oil, 1.1 eq) | Toluene (anhydrous) | Reflux | 20-24 h |
Protocol 1: Synthesis of 4-oxa-1,7-diethyl pimelate (Intermediate)
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous tetrahydrofuran (THF).
-
Add ethyl 2-hydroxypropanoate (1.0 eq) and ethyl acrylate (1.2 eq) to the flask.
-
Add a catalytic amount of sodium tert-butoxide (e.g., 0.1 eq).
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure diester intermediate.
Protocol 2: Dieckmann Condensation to this compound
-
Wash sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) with anhydrous hexane under an inert atmosphere (Argon or Nitrogen) to remove the oil.
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous toluene.
-
Carefully add the washed NaH to the toluene.
-
Slowly add a solution of 4-oxa-1,7-diethyl pimelate (1.0 eq) in anhydrous toluene to the NaH suspension.
-
Heat the reaction mixture to reflux and maintain for 20-24 hours. Hydrogen gas will evolve.[4]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the mixture in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of ethanol, followed by a saturated aqueous NH₄Cl solution.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate or dichloromethane (DCM).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product.[4]
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Dieckmann condensation step.
References
- 1. researchgate.net [researchgate.net]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory | CoLab [colab.ws]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dieckmann Condensation of 4-oxa-1,7-diethyl pimelate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield of the Dieckmann condensation for the synthesis of ethyl 4-oxotetrahydropyran-3-carboxylate from 4-oxa-1,7-diethyl pimelate.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann Condensation and why is it used for this synthesis?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1] It is an effective method for forming five- and six-membered rings.[2][3] For 4-oxa-1,7-diethyl pimelate, this reaction facilitates the formation of the six-membered tetrahydropyran ring in the target molecule, ethyl 4-oxotetrahydropyran-3-carboxylate.
Q2: What is the general reaction scheme for the Dieckmann condensation of 4-oxa-1,7-diethyl pimelate?
The reaction involves the cyclization of 4-oxa-1,7-diethyl pimelate in the presence of a strong base to yield ethyl 4-oxotetrahydropyran-3-carboxylate.
Reaction Scheme:
Starting Material: 4-oxa-1,7-diethyl pimelate Reaction: Dieckmann Condensation (intramolecular cyclization) Product: Ethyl 4-oxotetrahydropyran-3-carboxylate
Q3: Which bases are suitable for this reaction?
Strong bases are required to generate the enolate necessary for the intramolecular reaction. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu).[4] The choice of base can significantly impact the reaction yield and purity of the product.
Q4: What are the typical solvents used for this Dieckmann condensation?
Aprotic solvents are generally preferred to avoid side reactions with the strong base. Toluene, tetrahydrofuran (THF), and xylene are common choices.[5] In some cases, the reaction can be performed under solvent-free conditions.[6]
Q5: What are the critical parameters to control for a high yield?
Several factors can influence the yield:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and inhibit the reaction. All reagents and glassware must be thoroughly dried.
-
Choice of Base and Solvent: The selection of the base and solvent system is crucial and can affect reaction rates and the formation of side products.
-
Reaction Temperature: The temperature needs to be carefully controlled. A patent for a similar synthesis suggests carrying out the condensation at a low temperature (-10 to 0 °C).[4]
-
Purity of Starting Material: Impurities in the 4-oxa-1,7-diethyl pimelate can lead to side reactions and lower yields.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Water in the solvent or on the glassware is quenching the strong base. 2. Inactive base: The base may have degraded due to improper storage. 3. Insufficient base: An inadequate amount of base will result in incomplete reaction. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature. 5. Impure starting material: Contaminants in the 4-oxa-1,7-diethyl pimelate can interfere with the reaction. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use a fresh, unopened container of the base or test the activity of the existing stock. 3. Use at least one equivalent of the base. For bases like NaH, which may have an inert coating, a slight excess might be necessary. 4. While the initial addition of the base might be at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC. 5. Purify the starting diester before the reaction. |
| Formation of Side Products | 1. Intermolecular Claisen condensation: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Hydrolysis of ester: Presence of water can lead to the hydrolysis of the ester groups. 3. Transesterification: If using an alkoxide base (e.g., sodium methoxide with a diethyl ester), transesterification can occur. | 1. Use high dilution conditions by slowly adding the diester to the base solution. 2. Strictly maintain anhydrous conditions throughout the experiment. 3. Match the alkoxide base to the ester's alcohol component (e.g., use sodium ethoxide with a diethyl ester). |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction: A mixture of starting material and product can be difficult to separate. 2. Formation of emulsions during workup: This can make the separation of aqueous and organic layers challenging. 3. Product is a salt: After the reaction, the product exists as a sodium salt, which is soluble in the aqueous layer. | 1. Monitor the reaction to completion using TLC before quenching. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. The reaction must be carefully quenched with a dilute acid (e.g., HCl) to neutralize the base and protonate the enolate to form the final β-keto ester, which will then be extracted into the organic layer. |
Data Presentation
| Base | Solvent | Temperature | Typical Yield (%) | Reference(s) |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [5] |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82 | [5] |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Not Specified | High | [6] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [5] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride (NaH)
This protocol is a general procedure that can be adapted for the cyclization of 4-oxa-1,7-diethyl pimelate.
Materials:
-
4-oxa-1,7-diethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for initiation, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents) to a flask containing anhydrous toluene.
-
Slowly add a solution of 4-oxa-1,7-diethyl pimelate (1 equivalent) in anhydrous toluene to the NaH suspension at 0 °C.
-
Optional: Carefully add a catalytic amount of anhydrous methanol to initiate the reaction. Hydrogen gas will evolve.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide (KOtBu)
This protocol is based on a one-pot synthesis method and can be adapted for the target molecule.[3]
Materials:
-
4-oxa-1,7-diethyl pimelate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, dissolve 4-oxa-1,7-diethyl pimelate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add potassium tert-butoxide (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Dieckmann condensation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Tetrahydropyranones
Welcome to the technical support center for the synthesis of tetrahydropyranones. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.
FAQ 1: Low Yield in Tetrahydropyranone Synthesis
Question: I am experiencing a very low yield in my tetrahydropyranone synthesis. What are the potential causes and how can I improve it?
Answer: Low yields in tetrahydropyranone synthesis can arise from several factors, largely dependent on the synthetic route being utilized. Below are common causes and potential solutions to optimize your reaction.[1]
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Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time significantly influences the yield. It is critical to optimize these parameters for your specific substrate.
-
Side Reactions: Competing reaction pathways can consume starting materials, thereby reducing the yield of the desired product. For instance, in Prins-type cyclizations, an oxonia-Cope rearrangement may compete, leading to undesired byproducts.[1]
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Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to diminished yields or the formation of side products. Always ensure the purity of your starting materials.[1]
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Catalyst Deactivation: The catalyst may lose its activity during the reaction due to poisoning by impurities or degradation under the reaction conditions.[1]
FAQ 2: Over-Reduction of the Ketone Group
Question: My main byproduct is the corresponding alcohol from over-reduction of the ketone. How can I minimize this?
Answer: Over-reduction to a secondary alcohol, such as tetrahydropyran-4-ol, is a common side reaction, particularly during catalytic hydrogenation.[2] To enhance selectivity for the desired tetrahydropyranone, consider the following strategies:
-
Catalyst Selection: While highly active catalysts like Raney Nickel are effective, they can be less selective. Palladium on carbon (Pd/C) is often a better choice for the selective reduction of C=C bonds in the presence of a carbonyl group. Using a poisoned or modified catalyst can also temper its activity.[2]
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Reaction Conditions: Harsher conditions, such as high temperature and pressure, favor over-reduction. Operate at the mildest conditions that still afford a reasonable reaction rate. Lowering the temperature and hydrogen pressure can significantly improve selectivity.[2]
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Reaction Monitoring: Allowing the reaction to proceed for an extended period will likely lead to the formation of the alcohol byproduct. Closely monitor the reaction's progress using techniques like TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.[2]
FAQ 3: Competing Aldol-Type Condensation Reactions
Question: I am observing the formation of self-condensation products. How can I prevent this?
Answer: Aldol-type condensation reactions can occur at the α-positions of the tetrahydropyranone. Careful control of reaction conditions is crucial to minimize these undesired pathways.[3]
-
Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base may be preferable.
-
Temperature Control: Running the reaction at lower temperatures can often disfavor condensation pathways.
-
Slow Addition: Slow, dropwise addition of reagents can help to maintain a low concentration of reactive intermediates, thus reducing the likelihood of self-condensation.
Data on Tetrahydropyranone Synthesis Routes
The following tables summarize quantitative data from several key methods for synthesizing Tetrahydro-4H-pyran-4-one.
| Route | Starting Materials | Key Intermediates | Reported Yield | Product Purity | Key Advantages | Reported Challenges |
| Route 1 | 3-Chloropropionyl chloride, Ethylene | 1,5-dichloro-3-pentanone | 45% (overall) | Not specified | Utilizes readily available starting materials. | Complex gas-liquid-solid system for ethylene insertion; difficult to scale up. The product is very soluble in water, requiring extensive extraction.[4] |
| Route 2 | 1,5-dichloropentane-3-ol, Vinyl ether | 1,5-dichloro-3-(1-(vinyloxy)ethoxy)pentane | High | High | Cost-effective and efficient for industrial production.[4] | Requires multiple steps. |
| Route 3 | 4-Methylene-tetrahydropyran | N/A | High | High | High purity and yield in a single step.[4] | Requires a specific starting material and a ruthenium catalyst. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4H-pyran-4-one
This protocol provides a general guideline for the hydrogenation of 4H-pyran-4-one to Tetrahydro-4H-pyran-4-one.[2]
Materials:
-
4H-pyran-4-one
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas
-
Reaction Vessel (e.g., Parr hydrogenator)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 4H-pyran-4-one in the chosen solvent. Carefully add the Pd/C catalyst under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 0.1–1 MPa) and maintain a temperature between 5–60°C.[2][5]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC until the starting material is fully consumed. Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.[2]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2]
Protocol 2: Acid-Catalyzed Cyclization of 5-Hydroxypentan-2-one
This method involves the intramolecular cyclization of an acyclic precursor.[6]
Materials:
-
5-Hydroxypentan-2-one
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: A solution of 5-hydroxypentan-2-one in toluene is treated with a catalytic amount of p-toluenesulfonic acid.
-
Reaction: The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, the solvent is removed by distillation, and the crude product is purified by vacuum distillation.[6]
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly when synthesized via Dieckmann condensation.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (Confirmed by TLC/LC-MS) | Incomplete reaction. The Dieckmann condensation is an equilibrium reaction. | Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide) is used. The deprotonation of the resulting β-keto ester drives the reaction to completion. |
| Reaction conditions not optimal. | Ensure anhydrous conditions, as the base is moisture-sensitive. The reaction is typically run in a nonpolar aprotic solvent like toluene or THF to facilitate the removal of the alcohol byproduct. | |
| Presence of a High Polarity Spot on TLC (Streaking) | Hydrolysis of the starting diester or the product to the corresponding carboxylic acid. | Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurities. Neutralize the organic layer and dry thoroughly before concentration. |
| Multiple Spots Close to the Product Spot on TLC | Presence of unreacted starting material (diethyl 4-oxa-1,7-heptanedioate). | Optimize the reaction time and temperature to drive the reaction to completion. Purify the crude product using flash column chromatography. |
| Formation of intermolecular condensation byproducts (e.g., dimers). | Use high dilution conditions to favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.[1] Purification can be achieved by flash column chromatography. | |
| Product Appears Oily and Impure After Column Chromatography | Co-elution of impurities with similar polarity. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Refer to the detailed column chromatography protocol below. |
| Residual solvent from chromatography. | After pooling the product fractions, remove the solvent under reduced pressure and then place the product under high vacuum for an extended period to remove trace solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Dieckmann condensation?
A1: The most common byproducts are:
-
Unreacted starting material: Diethyl 4-oxa-1,7-heptanedioate.
-
Intermolecular condensation product: A dimeric β-keto ester formed from the reaction of two molecules of the starting diester.
-
Hydrolysis products: 4-oxa-1,7-heptanedioic acid (from the starting material) or 3-oxotetrahydro-2H-pyran-4-carboxylic acid (from the product). This can occur if water is present during the reaction or workup.
-
Transesterification products: If the alkoxide base used does not match the ester (e.g., using sodium methoxide with an ethyl ester), a mixture of esters can be formed.[2]
Q2: How can I monitor the progress of the Dieckmann condensation reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. The starting diester will have a different Rf value than the β-keto ester product. It is advisable to use a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the consumption of the starting material. For visualization, a potassium permanganate stain is effective for the product, which contains an enolizable ketone. UV light can also be used if the compounds are UV active.[3]
Q3: What is the best method to purify the crude product?
A3: Flash column chromatography is a highly effective method for purifying this compound from its byproducts. A typical solvent system is a mixture of ethyl acetate and hexanes. For acidic impurities, an initial acid-base extraction can simplify the subsequent chromatographic purification.[4]
Q4: My purified product is a yellow oil, but the literature reports it as colorless. What could be the issue?
A4: A yellow color can indicate the presence of colored impurities or degradation products. Ensure that the purification is thorough. If the product is sensitive to air or light, it should be handled under an inert atmosphere and stored in a dark, cool place.
Q5: Can I use a different base other than sodium ethoxide?
A5: Yes, other strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide can be used.[1] However, it is crucial to use an alkoxide base that corresponds to the alcohol of the ester to avoid transesterification. For ethyl esters, sodium ethoxide is the preferred choice.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol details the purification of this compound from a crude reaction mixture.
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 5% ethyl acetate in hexanes).
2. Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.
3. Loading the Column:
-
Carefully add the prepared sample to the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
4. Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product. The optimal solvent system should be determined by prior TLC analysis.
-
Collect fractions and monitor them by TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities
This protocol is useful for removing carboxylic acid byproducts prior to chromatography.
1. Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
2. Extraction:
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated acidic impurities will move to the aqueous layer.
3. Separation:
-
Drain the lower aqueous layer.
-
Repeat the extraction with fresh NaHCO₃ solution if necessary (monitor with TLC).
4. Washing and Drying:
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of acidic impurities.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound (Product) | Not available | 172.18 | ~265 (predicted) | Soluble in most organic solvents. |
| Diethyl 4-oxa-1,7-heptanedioate (Starting Material) | Not available | 218.25 | ~270 (predicted) | Soluble in most organic solvents. |
| 4-oxa-1,7-heptanedioic acid (Hydrolysis Byproduct) | Not available | 162.14 | Decomposes | Soluble in water and polar organic solvents. |
| Intermolecular Condensation Dimer (Byproduct) | Not available | 388.41 | High boiling point | Soluble in most organic solvents. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for the purification strategy of this compound.
References
Navigating the Dieckmann Condensation: A Technical Support Guide to Alternative Bases
For researchers, scientists, and drug development professionals leveraging the Dieckmann condensation for the synthesis of cyclic β-keto esters, the choice of base is a critical parameter that significantly influences reaction outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when employing alternative bases to the traditional sodium ethoxide.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Dieckmann condensations can stem from several factors. Firstly, the intramolecular nature of the reaction is in competition with intermolecular condensation, which can lead to oligomeric byproducts. To favor the desired intramolecular cyclization, running the reaction at high dilution is often effective. Secondly, the presence of water in the reaction can lead to hydrolysis of the ester starting material or the β-keto ester product.[1] Therefore, ensuring strictly anhydrous conditions by using dry solvents and freshly handled reagents is crucial. The choice of base is also critical; sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOt-Bu), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS) can minimize side reactions and improve yields compared to traditional alkoxide bases.[2]
Q2: I am observing significant hydrolysis of my β-keto ester product during workup. How can I prevent this?
A2: The β-keto ester product is susceptible to hydrolysis, especially under basic or acidic conditions. To mitigate this, a carefully controlled workup procedure is essential. Quenching the reaction with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), is recommended over strong acids.[3] It is also advisable to perform the workup at low temperatures and to minimize the exposure of the product to aqueous conditions. Extraction with an organic solvent should be carried out promptly after quenching. Using bases like sodium hydride (NaH) or LDA in aprotic solvents can also reduce the risk of hydrolysis during the reaction itself.[1]
Q3: My diester is not cyclizing to the desired 5- or 6-membered ring. What are the limitations of the Dieckmann condensation?
A3: The Dieckmann condensation is most effective for the formation of sterically stable five- and six-membered rings.[4] The formation of smaller rings (3- or 4-membered) is generally not feasible due to ring strain. While 7-membered rings can be formed, yields are often lower. For the synthesis of larger rings (8-membered or greater), the reaction yield tends to be low due to the decreased probability of the two ester groups coming into proximity for the intramolecular reaction, with intermolecular dimerization becoming a significant side reaction.[2]
Q4: When using an unsymmetrical diester, how can I control the regioselectivity of the cyclization?
A4: In an unsymmetrical diester, the regioselectivity is determined by which α-proton is abstracted by the base to form the initial enolate. Generally, the more acidic proton will be removed. Factors influencing acidity include steric hindrance and the electronic effects of neighboring groups. To achieve greater control over regioselectivity, employing a strong, sterically hindered base like LDA or LiHMDS at low temperatures can allow for the kinetic deprotonation of the less sterically hindered α-proton.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the Dieckmann condensation with alternative bases.
Diagram: Troubleshooting Workflow for Dieckmann Condensation
Caption: A logical workflow for troubleshooting common issues in Dieckmann condensation reactions.
Quantitative Data Summary
The choice of base can have a significant impact on the yield of the Dieckmann condensation. The following table summarizes reported yields for the cyclization of diethyl adipate to 2-carbethoxycyclopentanone using various bases.
| Base | Solvent | Temperature | Yield (%) |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | ~80% |
| Sodium Hydride (NaH) | Toluene | Reflux | 72-80% |
| Potassium tert-Butoxide (KOt-Bu) | Toluene | Reflux | High |
| Lithium Diisopropylamide (LDA) | THF | -78°C to RT | Variable |
| LiHMDS | THF | -78°C to RT | >74% |
Note: Yields are highly substrate and reaction condition dependent.
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride (NaH)
Materials:
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Diester (1.0 eq)
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Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
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Anhydrous Toluene (or THF)
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
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Dichloromethane (DCM) or Diethyl ether
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add the sodium hydride to a flame-dried round-bottom flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend the dry NaH in anhydrous toluene.
-
Dissolve the diester in anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature over 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.
Protocol 2: Dieckmann Condensation using Potassium tert-Butoxide (KOt-Bu)
Materials:
-
Diester (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide and anhydrous THF.
-
Cool the suspension to 0°C.
-
Dissolve the diester in anhydrous THF and add it dropwise to the stirred KOt-Bu suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue as necessary.
Protocol 3: Dieckmann Condensation using Lithium Hexamethyldisilazide (LiHMDS)
Materials:
-
Diester (1.0 eq)
-
LiHMDS (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the diester in anhydrous THF in a flame-dried flask under an inert atmosphere and cool the solution to -78°C.[3]
-
Slowly add the LiHMDS solution dropwise to the stirred diester solution.[3]
-
Stir the reaction mixture at -78°C for the recommended time (typically 30 minutes to a few hours), monitoring the progress by TLC.[3]
-
Upon completion, quench the reaction at -78°C with saturated aqueous NH₄Cl solution.[3]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]
-
Purify the crude product by flash chromatography on silica gel.[3]
This guide provides a starting point for troubleshooting and optimizing your Dieckmann condensation reactions. For specific substrates, further optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome. Always consult the relevant safety data sheets (SDS) for all reagents before commencing any experimental work.
References
Technical Support Center: Improving Regioselectivity of Unsymmetrical Dieckmann Condensations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of unsymmetrical Dieckmann condensations.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and why is regioselectivity an issue?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a base to form a cyclic β-keto ester.[1][2][3] This reaction is highly effective for forming five- and six-membered rings.[2] In an unsymmetrical diester, there are two possible α-protons that can be deprotonated, leading to the formation of two different enolates and subsequently two different regioisomeric products. Controlling which regioisomer is formed is the challenge of regioselectivity.[4]
Q2: What are the primary factors that influence regioselectivity in an unsymmetrical Dieckmann condensation?
The regioselectivity is primarily influenced by a combination of factors:
-
Acidity of the α-protons: The more acidic α-proton is more readily removed by the base.
-
Steric hindrance: A sterically bulky base will preferentially deprotonate the less sterically hindered α-proton.
-
Reaction conditions: Temperature, solvent, and the nature of the base play a crucial role in determining the regiochemical outcome.
Q3: What is the difference between kinetic and thermodynamic control in the context of the Dieckmann condensation?
-
Kinetic control favors the formation of the product that is formed fastest. In the Dieckmann condensation, this is typically achieved by using a strong, sterically hindered base (like LDA or KHMDS) at low temperatures. These conditions favor the deprotonation of the less sterically hindered α-proton to form the kinetic enolate.
-
Thermodynamic control favors the formation of the most stable product. This is usually achieved by using a smaller, weaker base (like sodium ethoxide) at higher (room or reflux) temperatures. These conditions allow for an equilibrium to be established, which ultimately favors the formation of the more stable thermodynamic enolate.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity.
This is a common issue when the two possible enolates have similar stabilities and the reaction conditions do not strongly favor one pathway over the other.
Solutions:
-
Optimize the base and temperature:
-
To favor the kinetic product (from deprotonation at the less hindered site), use a strong, bulky base like Lithium Diisopropylamide (LDA), Potassium Hexamethyldisilazide (KHMDS), or Potassium tert-butoxide (t-BuOK) at low temperatures (e.g., -78 °C).[1]
-
To favor the thermodynamic product (from deprotonation at the more acidic or leading to a more substituted enolate), use a smaller, weaker base like sodium ethoxide (NaOEt) or sodium hydride (NaH) at room temperature or reflux.
-
-
Solvent choice: Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for reactions under kinetic control as they solvate the metal cation and can enhance the reactivity of the base.[1]
Problem 2: The reaction is not proceeding to completion, and I am recovering starting material.
Several factors can contribute to an incomplete reaction.
Solutions:
-
Base stoichiometry: Ensure at least one full equivalent of a strong base is used. The Dieckmann condensation is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester.[5]
-
Reaction time and temperature: Some reactions may require longer reaction times or higher temperatures to proceed to completion, especially when aiming for the thermodynamic product.
-
Purity of reagents and solvent: The presence of water or other protic impurities can quench the base and the enolate intermediate, halting the reaction. Ensure all reagents and solvents are anhydrous.
Problem 3: I am observing the formation of side products, such as intermolecular Claisen condensation products.
The formation of intermolecular side products can occur, especially when the intramolecular reaction is slow.
Solutions:
-
High dilution: Running the reaction at a lower concentration (high dilution) can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation.
-
Slow addition: Adding the diester slowly to the base can help maintain a low concentration of the starting material, further promoting the intramolecular pathway.
Data Presentation
The following table summarizes the influence of reaction conditions on the regioselectivity of the Dieckmann condensation for a hypothetical unsymmetrical diester. Note: Specific regiomeric ratios are highly substrate-dependent, and the following data is for illustrative purposes.
| Substrate (Hypothetical) | Base | Solvent | Temperature (°C) | Regioisomeric Ratio (Kinetic : Thermodynamic) | Predominant Product |
| Ethyl 2-methyl-7-oxo-octanedioate | NaOEt | Ethanol | 25 | 30 : 70 | Thermodynamic |
| Ethyl 2-methyl-7-oxo-octanedioate | NaH | THF | 65 | 20 : 80 | Thermodynamic |
| Ethyl 2-methyl-7-oxo-octanedioate | LDA | THF | -78 | 95 : 5 | Kinetic |
| Ethyl 2-methyl-7-oxo-octanedioate | KHMDS | Toluene | -78 | >99 : <1 | Kinetic |
Experimental Protocols
Protocol 1: General Procedure for a Regioselective Dieckmann Condensation under Kinetic Control
This protocol is a general guideline for achieving regioselectivity by forming the kinetic enolate using a strong, bulky base at low temperature.
Materials:
-
Unsymmetrical diester
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Dissolve the unsymmetrical diester in anhydrous THF and add it to the dropping funnel.
-
Cool the flask containing a solution of LDA (1.1 equivalents) in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Slowly add the diester solution from the dropping funnel to the LDA solution over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by TLC analysis or for a predetermined period (e.g., 2-4 hours).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Visualizations
Caption: General mechanism of the Dieckmann condensation.
Caption: Factors influencing regioselectivity in unsymmetrical Dieckmann condensations.
Caption: General experimental workflow for a regioselective Dieckmann condensation.
References
Scale-up considerations for the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable method is the intramolecular Dieckmann condensation of diethyl 4-oxa-1,7-pimelate.[1] This precursor is typically synthesized in a one-pot reaction from ethyl 3-hydroxypropanoate and ethyl acrylate.[1]
Q2: What are the key reaction steps in the one-pot synthesis?
A2: The one-pot synthesis involves two main steps:
-
Michael Addition: The reaction of ethyl 3-hydroxypropanoate with ethyl acrylate in the presence of a base to form diethyl 4-oxa-1,7-pimelate.
-
Dieckmann Condensation: The intramolecular cyclization of the intermediate diester using a strong base to yield the final product, this compound.[1]
Q3: What bases are typically used for the Dieckmann condensation step?
A3: Strong bases are required for the Dieckmann condensation. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOt-Bu).[2][3][4] The choice of base can impact yield and reaction conditions.
Q4: What are the main advantages of the one-pot synthesis method?
A4: The one-pot synthesis is advantageous as it is a streamlined process that avoids the isolation and purification of the intermediate diester, which can be difficult. This method is reported to have milder reaction conditions and provide higher yields compared to other synthetic routes.[1]
Q5: Is this compound prone to decomposition?
A5: As a β-keto ester, this compound can be susceptible to decarboxylation, especially at elevated temperatures or under acidic or basic conditions after hydrolysis of the ester. Computational studies on related pyran structures suggest that thermal decomposition is a possibility.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient amount of base. 2. Presence of moisture in reagents or solvents. 3. Reaction temperature is too low. 4. Incomplete formation of the diester intermediate. | 1. Use fresh, high-quality base. Ensure at least one equivalent is used for the Dieckmann condensation. 2. Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. For the Dieckmann condensation with NaH, a low temperature (-10 to 0 °C) is initially required for the addition of the base, followed by warming to allow the reaction to proceed to completion. 4. Ensure the initial Michael addition is complete before proceeding to the cyclization step. Monitor the reaction by TLC or GC-MS. |
| Formation of a Viscous Slurry or Oily Product Instead of a Solid | 1. Presence of impurities. 2. Intermolecular Claisen condensation leading to oligomers or polymers. 3. Residual solvent. | 1. Ensure high purity of starting materials. Purify the crude product using flash column chromatography or distillation. 2. The Dieckmann condensation is an intramolecular reaction. Running the reaction at a lower concentration may favor the desired cyclization over intermolecular side reactions. 3. Ensure complete removal of the solvent under reduced pressure after work-up. |
| Product Decomposes During Work-up or Purification | 1. Decarboxylation of the β-keto ester. 2. Thermal decomposition at high temperatures. | 1. Avoid prolonged exposure to strong acids or bases during the work-up. Keep the temperature low during purification. 2. If purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the compound. Consider flash column chromatography as a milder purification method. |
| Difficulty in Handling Sodium Hydride on a Large Scale | 1. Sodium hydride is highly reactive and flammable. 2. Incomplete quenching of excess NaH. | 1. Use appropriate personal protective equipment (PPE). Handle NaH in an inert atmosphere glovebox or under a nitrogen blanket. For larger scales, consider using NaH in pre-weighed, soluble bags to minimize handling. 2. Carefully quench any excess NaH with a proton source (e.g., ethanol or isopropanol) at a low temperature before aqueous work-up. Monitor for the cessation of hydrogen gas evolution. |
Experimental Protocols
One-Pot Synthesis of this compound[1]
This protocol is based on the method described in patent CN104496858A, which reports a yield of 68.75%.
Step 1: Synthesis of Diethyl 4-oxa-1,7-pimelate (in situ)
-
To a solution of ethyl 3-hydroxypropanoate (1 equivalent) in a suitable dry solvent (e.g., THF, toluene), add a catalytic amount of a base (e.g., sodium ethoxide).
-
Cool the mixture to 0 °C.
-
Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
Step 2: Dieckmann Condensation
-
Cool the reaction mixture containing the crude diethyl 4-oxa-1,7-pimelate to -10 to 0 °C.
-
Under a nitrogen atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 2 equivalents) portion-wise, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, maintain the reaction at this temperature until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of water or ethanol to consume any unreacted sodium hydride.
-
Adjust the pH of the solution to 6-7 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL for an 18 g crude product scale).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 1:20 to 1:10).
Data Presentation
Table 1: Reagent Stoichiometry and Yield for the One-Pot Synthesis
| Reagent | Molar Ratio | Notes |
| Ethyl 3-hydroxypropanoate | 1 | Starting material |
| Ethyl acrylate | 1.1 | Slight excess to ensure complete reaction of the starting material. |
| Sodium Hydride (60%) | 2 | A strong base is required for the Dieckmann condensation. |
| Reported Yield | 68.75% | Based on the protocol in patent CN104496858A. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Troubleshooting low yields in intramolecular Claisen condensations
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in intramolecular Claisen condensations, also known as Dieckmann condensations.
Frequently Asked Questions (FAQs)
Q1: What is the intramolecular Claisen condensation and why is it used?
The intramolecular Claisen condensation, or Dieckmann condensation, is a base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[1][2] This reaction is a powerful tool in organic synthesis for constructing five- and six-membered rings, which are common structural motifs in natural products and pharmaceuticals.[3][4] The driving force of the reaction is the formation of a highly resonance-stabilized enolate of the β-keto ester product.[4]
Q2: My reaction is not working. What are the most critical factors for success?
The success of an intramolecular Claisen condensation hinges on several key factors:
-
Substrate Suitability: The reaction works best for the formation of sterically stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[5][6] Formation of smaller or larger rings is often disfavored due to ring strain or unfavorable reaction kinetics.[7]
-
Choice of Base: A strong, non-nucleophilic base is essential. The base must be strong enough to deprotonate the α-carbon of the ester but should not interfere with the reaction through side reactions like saponification or nucleophilic addition.[1] A full equivalent of the base is required to drive the reaction to completion by deprotonating the product β-keto ester.[6][8]
-
Anhydrous Reaction Conditions: All reagents and solvents must be strictly anhydrous. Any moisture can quench the base and lead to hydrolysis of the ester starting material or the β-keto ester product.[9]
Q3: What are common side reactions that can lower the yield?
Several side reactions can compete with the desired intramolecular cyclization, leading to lower yields:
-
Intermolecular Condensation: Especially with longer chain diesters (leading to rings larger than seven members), intermolecular reactions can become a significant side reaction.[7]
-
Transesterification: This occurs if the alkoxide base used does not match the alkoxy group of the ester. For example, using sodium ethoxide with a methyl ester can lead to a mixture of products.[1]
-
Retro-Claisen Condensation: The cyclization is a reversible process. If the resulting β-keto ester does not have an acidic proton between the two carbonyl groups, the reaction can revert to the starting diester, especially under harsh conditions.[10][11]
-
Saponification: Using hydroxide bases will lead to the hydrolysis of the ester functional groups, forming carboxylate salts and preventing the condensation.[9]
Troubleshooting Guide for Low Yields
This guide addresses specific issues you may encounter during your intramolecular Claisen condensation experiments.
Problem 1: Very low or no product formation.
| Possible Cause | Suggested Solution |
| Incorrect Ring Size | Verify that your diester is a 1,6- or 1,7-diester to form a 5- or 6-membered ring. The formation of other ring sizes is generally low-yielding.[5][7] |
| Inactive or Insufficient Base | Use a fresh, properly stored strong base. A stoichiometric amount of base is necessary to drive the equilibrium towards the product.[1][6] Consider using highly effective bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[7][12] |
| Presence of Water | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, dry reagents. Even small amounts of water can significantly impact the reaction.[9] |
| Suboptimal Temperature | While many Dieckmann condensations are run at reflux, some systems may benefit from lower temperatures to minimize side reactions. Conversely, if the reaction is sluggish, gentle heating might be required.[13] |
Problem 2: A complex mixture of products is observed.
| Possible Cause | Suggested Solution |
| Intermolecular Condensation | If you are attempting to form a large ring, intermolecular condensation may be competing. Consider using high-dilution conditions to favor the intramolecular pathway. |
| Transesterification | Ensure the alkoxide base matches the ester's alcohol component (e.g., use sodium ethoxide for ethyl esters). Alternatively, use a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[1] |
| Asymmetric Diester | If your diester has two different enolizable α-positions, a mixture of products can form.[14] In such cases, using a directed approach with a pre-formed enolate might be necessary. |
Problem 3: The desired product seems to decompose upon workup.
| Possible Cause | Suggested Solution |
| Retro-Claisen Reaction | This can happen if the product lacks an enolizable proton between the carbonyls.[10] The workup conditions, particularly if acidic and heated, can promote the reverse reaction. A milder, non-aqueous workup might be necessary. |
| Hydrolysis of the β-ketoester | During acidic workup, the β-ketoester can be hydrolyzed and subsequently decarboxylated, especially with heating. Perform the acidic quench at low temperatures (e.g., 0 °C) and avoid excessive heating during product isolation.[7] |
Quantitative Data on Reaction Conditions
The choice of base and solvent significantly impacts the yield of the intramolecular Claisen condensation. The following table summarizes yields for the cyclization of diethyl adipate to 2-ethoxycarbonylcyclopentanone under various conditions.
| Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Hydride (NaH) | Toluene | Reflux | 20 h | 75 | [5] |
| Sodium Hydride (NaH) | THF | Reflux | - | 72-80 | [12] |
| Sodium Ethoxide (NaOEt) | Toluene | 95-105 °C | 1.5-3.5 h | High (not specified) | [15] |
| Sodium Hydride (NaH) / DMSO | DMSO | Ambient | 2-4 h | High (not specified) | [16] |
| Potassium tert-Butoxide (KOtBu) | THF | - | - | High (not specified) | [7] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene [5][12]
This protocol describes a general procedure for the intramolecular Claisen condensation of a diester using sodium hydride in toluene.
Materials:
-
Diester (e.g., diethyl adipate)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol (for initiation with NaH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve the diester (1.0 equivalent) in anhydrous toluene.
-
Slowly add the diester solution to the stirred suspension of sodium hydride at room temperature.
-
Carefully add a catalytic amount of anhydrous methanol to initiate the reaction (hydrogen gas will evolve).
-
Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.
Protocol 2: Dieckmann Condensation using Sodium Ethoxide in Toluene [15][17]
This protocol provides an alternative procedure using sodium ethoxide.
Materials:
-
Diester (e.g., diethyl adipate)
-
Sodium ethoxide
-
Anhydrous Toluene
-
20% Sulfuric acid
-
Deionized water
Procedure:
-
In a flame-dried reactor, add sodium ethoxide (1.1 equivalents), anhydrous toluene, and the diester (1.0 equivalent).
-
Heat the mixture to 95-105 °C and maintain this temperature for 1.5-3.5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 30 °C.
-
Neutralize the reaction mixture with 20% sulfuric acid until the pH is less than 3.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer and wash it with deionized water until neutral.
-
Remove the toluene under reduced pressure to obtain the crude product, which can be further purified.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Key steps in the Dieckmann condensation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN103910625A - Kneading synthesis method of alkoxycarbonyl cyclopentanone - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Minimizing side products in the synthesis of cyclic beta-keto esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of cyclic β-keto esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of cyclic β-keto esters via Dieckmann condensation and Thorpe-Ziegler cyclization.
Issue 1: Low or No Yield of the Desired Cyclic β-Keto Ester
Question: My Dieckmann condensation/Thorpe-Ziegler cyclization is resulting in a low yield or no product. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in these cyclization reactions can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent and Solvent Quality: The purity of your starting materials, base, and solvent is critical. Moisture in the solvent or partially hydrolyzed bases can inhibit the reaction.
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents.
-
For bases like potassium tert-butoxide, use freshly sublimed material.[1]
-
Ensure your diester or dinitrile starting material is pure.
-
-
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. A full equivalent of base is necessary because the deprotonation of the resulting β-keto ester is the thermodynamic driving force of the Dieckmann condensation.
-
Troubleshooting:
-
Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent to minimize side reactions.[2]
-
For Dieckmann condensations, ensure at least one full equivalent of base is used. In some cases, using an excess (e.g., 2-4 equivalents of NaH) may be beneficial.
-
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
For sluggish reactions, gentle heating (refluxing in a suitable solvent like toluene) may be necessary.[1]
-
-
Issue 2: Formation of Polymeric or Intermolecular Condensation Products
Question: I am observing a significant amount of high molecular weight material in my reaction mixture instead of the desired cyclic product. How can I favor the intramolecular cyclization?
Answer: The formation of polymers or dimers is a common side reaction resulting from intermolecular condensation. This can be mitigated by adjusting the reaction concentration.
-
High Dilution Principle: Intramolecular reactions are favored at very low concentrations, which minimizes the probability of two different molecules reacting with each other.
-
Troubleshooting:
-
Run the reaction at high dilution (e.g., slowly adding the substrate to a solution of the base). This is particularly important for the formation of medium to large rings.
-
-
Issue 3: Hydrolysis of the Ester or Nitrile Starting Material
Question: My starting diester/dinitrile appears to be hydrolyzing during the reaction, leading to low conversion to the desired product. How can I prevent this?
Answer: Hydrolysis of the starting material can be a significant side reaction, especially when using alkoxide bases in their corresponding alcohols.
-
Anhydrous Conditions: The presence of water can lead to the saponification of esters or hydrolysis of nitriles.
-
Troubleshooting:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. Aprotic solvents like tetrahydrofuran (THF) or toluene are often preferred over alcoholic solvents to reduce the risk of hydrolysis.[2]
-
Use a strong, non-nucleophilic base that does not introduce a potential source of water, such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[1]
-
-
Issue 4: Decarboxylation of the β-Keto Ester Product
Question: I am losing my desired β-keto ester product due to decarboxylation during workup or purification. How can I avoid this?
Answer: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which is prone to decarboxylation, especially upon heating in the presence of acid or base.
-
Mild Workup Conditions: The workup procedure should be carefully controlled to avoid harsh acidic or basic conditions and high temperatures.
-
Troubleshooting:
-
During the acidic workup to neutralize the reaction, maintain a low temperature (e.g., using an ice bath).
-
Avoid prolonged exposure to acidic or basic aqueous solutions.
-
When purifying by distillation, use vacuum distillation at the lowest possible temperature.
-
For sensitive compounds, purification by column chromatography under neutral conditions may be preferable to distillation.
-
-
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent significantly impacts the yield of cyclic β-keto esters. Below is a summary of yields for the Dieckmann condensation of diethyl adipate and diethyl pimelate under various conditions.
| Substrate | Base | Solvent | Temperature | Time | Yield (%) |
| Diethyl Adipate | KOtBu | Toluene | Reflux | 3 h | 98 |
| Diethyl Adipate | NaOtBu | Toluene | Reflux | 3 h | 69 |
| Diethyl Adipate | KOEt | Toluene | Reflux | 3 h | 41 |
| Diethyl Adipate | NaOEt | Toluene | Reflux | 3 h | 58 |
| Diethyl Adipate | KOtBu | Solvent-free | Room Temp | 10 min | 82 |
| Diethyl Adipate | NaOtBu | Solvent-free | Room Temp | 10 min | 74 |
| Diethyl Adipate | KOEt | Solvent-free | Room Temp | 10 min | 63 |
| Diethyl Adipate | NaOEt | Solvent-free | Room Temp | 10 min | 61 |
| Diethyl Pimelate | KOtBu | Toluene | Reflux | 3 h | 63 |
| Diethyl Pimelate | NaOtBu | Toluene | Reflux | 3 h | 56 |
| Diethyl Pimelate | KOEt | Toluene | Reflux | 3 h | 60 |
| Diethyl Pimelate | NaOEt | Toluene | Reflux | 3 h | 60 |
| Diethyl Pimelate | KOtBu | Solvent-free | Room Temp | 10 min | 69 |
| Diethyl Pimelate | NaOtBu | Solvent-free | Room Temp | 10 min | 68 |
| Diethyl Pimelate | KOEt | Solvent-free | Room Temp | 10 min | 56 |
| Diethyl Pimelate | NaOEt | Solvent-free | Room Temp | 10 min | 60 |
Experimental Protocols
1. Dieckmann Condensation of Diethyl Adipate using Sodium Hydride in Toluene
This protocol outlines the synthesis of ethyl 2-oxocyclopentanecarboxylate from diethyl adipate using sodium hydride.
-
Materials:
-
Diethyl adipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Dry Toluene
-
Dry Methanol (for initiation, use cautiously)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of diethyl adipate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.1 eq).
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Caution: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or flash column chromatography.
-
2. Thorpe-Ziegler Cyclization of Adiponitrile using Sodium Ethoxide
This protocol describes the synthesis of 2-cyanocyclopentanone via the Thorpe-Ziegler cyclization of adiponitrile.
-
Materials:
-
Adiponitrile
-
Sodium ethoxide
-
Dry Toluene or THF
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Prepare a solution of adiponitrile in a large volume of dry toluene or THF in a flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.
-
In a separate flask, prepare a suspension of sodium ethoxide in the same dry solvent.
-
Heat the sodium ethoxide suspension to reflux.
-
Slowly add the adiponitrile solution to the refluxing base suspension over several hours to maintain high dilution.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench with dilute HCl until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the resulting 2-cyanocyclopentanone by vacuum distillation or column chromatography.
-
Visualizations
Caption: Mechanism of the Dieckmann Condensation.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Relationship between reaction conditions and side products.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis has been approached through various methodologies, with the Dieckmann condensation of a key intermediate being the most prominently documented and efficient route. This guide provides an objective comparison of the known synthetic pathways, supported by available experimental data and detailed protocols.
Comparison of Synthetic Routes
The primary methods for the synthesis of this compound can be broadly categorized into two main strategies: a two-step synthesis involving a Michael addition followed by a Dieckmann condensation, and a direct carboxylation of a pyranone precursor.
| Synthetic Route | Starting Materials | Key Intermediates | Reaction Type | Reported Yield | Reaction Conditions | Advantages | Disadvantages |
| Route 1: Michael Addition & Dieckmann Condensation | Ethyl 3-hydroxypropanoate, Ethyl acrylate | 4-oxa-1,7-diethyl pimelate | Michael Addition, Dieckmann Condensation | High (not specified quantitatively in patent) | Mild conditions, "one-pot" potential | Simple process, mild conditions, high purity intermediate, higher yield | Two-step process |
| Route 2: Carboxylation of Tetrahydro-4H-pyran-4-one | Tetrahydro-4H-pyran-4-one, Diethyl carbonate | Enolate of Tetrahydro-4H-pyran-4-one | Acylation/Carboxylation | Low (as stated in CN104496858A) | Harsher conditions (as stated in CN104496858A) | Potentially a more direct, one-step route | Harsher conditions, low yield, high cost |
Experimental Protocols
Route 1: Michael Addition and Dieckmann Condensation
This route, detailed in patent CN104496858A, is a "one-pot" two-step synthesis that has been highlighted for its mild conditions and higher yields.[1]
Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate
-
Ethyl 3-hydroxypropanoate and ethyl acrylate (in a 1:1 molar ratio) are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
An alkaline catalyst (e.g., Na₂CO₃, K₂CO₃, NaOH, or KOH) is added to the solution.
-
The reaction mixture is stirred to facilitate the Michael addition, yielding 4-oxa-1,7-diethyl pimelate. The intermediate is of high purity and can be used in the next step without further purification.
Step 2: Dieckmann Condensation to this compound
-
The reaction mixture containing 4-oxa-1,7-diethyl pimelate is cooled to a low temperature, typically between -10°C and 0°C.
-
A strong base, such as sodium ethoxide or sodium hydride, is added to initiate the intramolecular Dieckmann condensation.
-
The reaction proceeds to form the target molecule, this compound.
-
The final product is obtained after an appropriate workup procedure.
Route 2: Carboxylation of Tetrahydro-4H-pyran-4-one
This alternative route is mentioned in patent CN104496858A as a less efficient method.[1] Specific experimental details and yields are not well-documented in publicly available literature, and the patent suggests that this method suffers from harsh reaction conditions and low yields.
General Procedure:
-
Tetrahydro-4H-pyran-4-one is treated with a strong base to form the corresponding enolate.
-
The enolate is then reacted with an acylating agent, such as diethyl carbonate, to introduce the carboxylate group at the C3 position.
-
The reaction likely requires stringent anhydrous conditions and careful control of stoichiometry and temperature.
Synthetic Pathway Visualization
Caption: Synthetic pathways to this compound.
Conclusion
Based on available information, the two-step synthesis commencing with a Michael addition of ethyl 3-hydroxypropanoate and ethyl acrylate, followed by a Dieckmann condensation, presents a more advantageous and efficient route to this compound.[1] This method is reported to proceed under milder conditions and results in a higher yield compared to the alternative carboxylation of tetrahydro-4H-pyran-4-one.[1] For researchers and professionals in drug development, the adoption of this two-step "one-pot" methodology is recommended for a more streamlined and effective synthesis of this important heterocyclic intermediate. Further research and publication of detailed experimental data for the alternative routes would be beneficial for a more comprehensive quantitative comparison.
References
Reactivity of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate versus acyclic beta-keto esters
An objective analysis of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate versus its acyclic analogues, supported by physicochemical data and established experimental protocols.
This guide provides a detailed comparison of the chemical reactivity between this compound, a representative cyclic β-keto ester, and common acyclic β-keto esters, such as ethyl acetoacetate. The analysis focuses on key aspects influencing their synthetic utility, including structural constraints, keto-enol tautomerism, acidity, and performance in common organic reactions. This information is intended to assist researchers, chemists, and drug development professionals in selecting the appropriate building blocks for their synthetic targets.
Structural and Physicochemical Properties
The fundamental difference between these two classes of compounds lies in the cyclic structure of this compound, which imposes significant conformational rigidity compared to the flexibility of acyclic esters like ethyl acetoacetate. This structural constraint can influence the orientation of reactive groups and the stability of intermediates.
dot
Caption: Figure 1. Structures of the cyclic and acyclic β-keto esters.
A comparison of key physicochemical properties reveals both similarities and differences that are critical to understanding their reactivity. The acidity, indicated by pKa values, is remarkably similar, suggesting that the electronic effects of the keto and ester groups dominate over structural effects in determining the ease of deprotonation. However, the rigidity of the cyclic system can influence the equilibrium between keto and enol tautomers.
| Property | This compound (Cyclic) | Ethyl Acetoacetate (Acyclic) |
| pKa | 10.55 ± 0.20 (Predicted)[1] | ~10.68 (in H₂O)[2], ~11 (at 25°C)[3][4] |
| Enol Content | Data not readily available; cyclic systems often favor enol form[5] | ~7-10% in neat liquid[2][6][7]; highly solvent dependent[8] |
| Molecular Formula | C₈H₁₂O₄[9] | C₆H₁₀O₃[2][10] |
| Molecular Weight | 172.18 g/mol [9] | 130.14 g/mol [2][10] |
Table 1: Comparison of Physicochemical Properties.
Keto-Enol Tautomerism and Enolate Formation
The reactivity of β-keto esters is dominated by the chemistry of their enol and enolate forms. The equilibrium between the keto and enol tautomers is a crucial factor, as the enol form is the reactive species in many acid-catalyzed reactions, while the enolate, formed under basic conditions, is a potent carbon nucleophile.
dot
Caption: Figure 2. Relationship between keto, enol, and enolate forms.
The acidity of the α-proton (the hydrogen on the carbon between the two carbonyl groups) is significantly enhanced due to the ability of both the keto and ester groups to stabilize the resulting negative charge through resonance. The predicted pKa of this compound is approximately 10.55, which is very close to the experimentally determined pKa of ethyl acetoacetate (~11).[1][2][3][4] This similarity indicates that both compounds are readily deprotonated by common bases (e.g., alkoxides, hydrides) to form their corresponding enolates.
While cyclic ketones often exhibit a higher enol content than their acyclic counterparts due to ring strain and conformational effects, the enol content is also highly dependent on the solvent.[5] For instance, the enol content of ethyl acetoacetate can increase dramatically in non-hydrogen-bonding solvents.[8]
Reactivity in Key Synthetic Transformations
The nucleophilic enolate generated from β-keto esters is a versatile intermediate for forming new carbon-carbon bonds. Reactions such as alkylation and acylation are fundamental transformations for this class of compounds.[5]
dot
Caption: Figure 3. General workflow for alkylation and acylation reactions.
Alkylation and Acylation
Both cyclic and acyclic β-keto esters readily undergo alkylation and acylation at the α-carbon via their enolates.[5][11] The reaction proceeds via an S_N2 mechanism with alkyl halides or a nucleophilic acyl substitution with acylating agents.
-
Acyclic β-Keto Esters (e.g., Ethyl Acetoacetate): These are classic substrates for the "acetoacetic ester synthesis," which allows for the preparation of a wide variety of ketones after alkylation and subsequent hydrolysis and decarboxylation.[2]
-
This compound (Cyclic): This substrate also performs well in these reactions.[11][12] The cyclic nature of the backbone can, in some cases, offer greater stereochemical control in the alkylation step, particularly if chiral auxiliaries or catalysts are employed. The rigid framework restricts the possible conformations of the enolate, potentially leading to higher diastereoselectivity.
Decarboxylation
A significant reaction for β-keto esters is decarboxylation, which typically occurs upon heating after hydrolysis of the ester to the corresponding β-keto acid.[13][14] This process is facile because it can proceed through a cyclic six-membered transition state, leading to the formation of an enol that tautomerizes to the final ketone product. This entire sequence provides a powerful method for synthesizing substituted ketones from both cyclic and acyclic β-keto esters.
Representative Experimental Protocol: α-Alkylation
The following is a generalized procedure for the α-alkylation of a β-keto ester. This protocol serves as a starting point and may require optimization based on the specific substrates and reagents used.
Objective: To introduce an alkyl group at the α-position of a β-keto ester.
Materials:
-
β-Keto Ester (e.g., Ethyl Acetoacetate or this compound) (1.0 equiv)
-
Anhydrous solvent (e.g., THF, Ethanol)
-
Base (e.g., Sodium Hydride (NaH), 60% dispersion in oil, or Sodium Ethoxide (NaOEt)) (1.1 equiv)
-
Alkylating Agent (e.g., Alkyl Halide, R-X) (1.1 equiv)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent.
-
If using NaH, add the base to the solvent and cool the suspension to 0 °C.
-
Slowly add the β-keto ester dropwise to the stirred suspension of the base.
-
Allow the reaction mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the enolate.[2] Evolution of H₂ gas will be observed if using NaH.
-
-
Alkylation:
-
Cool the enolate solution (typically to 0 °C).
-
Add the alkylating agent dropwise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature or gently heat (reflux) to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding the saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Conclusion
Both this compound and its acyclic counterparts are valuable and versatile intermediates in organic synthesis, primarily due to the reactivity of the α-carbon. Their acidities are comparable, allowing for easy generation of the corresponding nucleophilic enolates under similar basic conditions.
The primary distinction in reactivity arises from the conformational rigidity of the cyclic ester. This structural feature can be exploited to achieve higher levels of stereocontrol in reactions like alkylation. In contrast, acyclic β-keto esters offer more conformational flexibility. The choice between a cyclic and an acyclic β-keto ester will therefore depend on the specific synthetic goal, particularly whether the stereochemical outcome of a reaction is critical for the desired target molecule.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Ethyl acetoacetate | 141-97-9 [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound - CAS:388109-26-0 - Abovchem [abovchem.com]
- 10. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. fiveable.me [fiveable.me]
- 14. Decarboxylation [organic-chemistry.org]
Bioactivity of derivatives synthesized from Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
A comprehensive analysis of the biological activities of various synthetically derived 4H-pyran scaffolds reveals a promising landscape for drug discovery, with significant potential in antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a comparative overview of the bioactivity of several key derivatives, supported by experimental data and detailed methodologies, to aid researchers in the fields of medicinal chemistry and drug development.
While the direct biological evaluation of derivatives synthesized from Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate is not extensively documented in the reviewed literature, a broad range of structurally related 4H-pyran derivatives have been synthesized and evaluated, showcasing the versatile bioactivity of this heterocyclic core. These derivatives are often synthesized through multi-component reactions, for instance, involving a β-ketoester (like ethyl acetoacetate or ethyl benzoylacetate), an aldehyde, and an active methylene compound such as malononitrile.
Comparative Analysis of Bioactivity
The biological activities of synthesized 4H-pyran derivatives are diverse, with specific substitutions on the pyran ring dictating their therapeutic potential. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and cytotoxic effects of these compounds.
Antimicrobial Activity
Substituted 4H-pyrans have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 5d | Staphylococcus aureus (clinical isolate) | 32 | [1] |
| 5d | Streptococcus pyogenes (clinical isolate) | 64 | [1] |
| 5a | Staphylococcus aureus | - (Not specified, but noted as having the best MIC) | [2] |
| 5b | Staphylococcus aureus | - (Not specified, but noted as having the best MIC) | [2] |
| 5f | Staphylococcus aureus | - (Not specified, but noted as having the best MIC) | [2] |
| 5g | Staphylococcus aureus | - (Not specified, but noted as having the best MIC) | [2] |
| 5i | Staphylococcus aureus | - (Not specified, but noted as having the best MIC) | [2] |
| 7 | Various Bacteria | - (Showed considerable activity) | [3] |
| 9 | Various Bacteria | - (Showed considerable activity) | [3] |
| 11 | Various Bacteria | - (Showed considerable activity) | [3] |
| 2 | Various Fungi | - (Showed moderate or slight activity) | [3] |
| 3 | Various Fungi | - (Showed moderate or slight activity) | [3] |
Cytotoxic Activity
The cytotoxic potential of 4H-pyran derivatives against various cancer cell lines has been a significant area of investigation. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxicity.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4d | HCT-116 (Human Colorectal Carcinoma) | 75.10 | [4][5] |
| 4k | HCT-116 (Human Colorectal Carcinoma) | 85.88 | [4][5] |
| 4m | HCT-116 (Human Colorectal Carcinoma) | 89.33 | [5] |
| 4l | HCT-116 (Human Colorectal Carcinoma) | 93.35 | [5] |
| 5b | HCT-116 (Human Colorectal Carcinoma) | 97.91 | [5] |
| 3 | MCF-7 (Breast Cancer) | 1.77 | |
| 7i | MCF-7 (Breast Cancer) | 4.32 | |
| 5a | A549 (Non-small-cell lung cancer) | - (Most potent activity) | [2] |
| 5a | A375 (Human malignant melanoma) | - (Most potent activity) | [2] |
| 5a | LNCaP (Prostate cancer) | - (Most potent activity) | [2] |
Experimental Protocols
The evaluation of the bioactivity of these 4H-pyran derivatives relies on standardized and reproducible experimental methodologies.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is commonly determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the 4H-pyran derivatives against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with cell culture medium) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The biological effects of 4H-pyran derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Inhibition of the PQS Pathway in Pseudomonas aeruginosa
Certain 3-hydroxy-2-substituted-6-methyl-4H-pyran-4-one derivatives have been identified as inhibitors of the Pseudomonas Quinolone Signal (PQS) pathway, which is crucial for biofilm formation in Pseudomonas aeruginosa. These compounds specifically inhibit the expression of pqsA, a key gene in the PQS biosynthesis pathway, thereby reducing the production of pyocyanin, a PQS-regulated virulence factor.[7]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. cbijournal.com [cbijournal.com]
- 3. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. ajol.info [ajol.info]
A Comparative Guide to the X-ray Crystal Structure Analysis of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystal structure analysis of various pyranone derivatives, offering insights into their molecular geometries and the experimental protocols used to determine them. The information presented is compiled from recent studies and aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields.
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for a selection of pyranone derivatives, allowing for a direct comparison of their unit cell parameters and crystal systems. This data is fundamental in understanding the solid-state packing and intermolecular interactions of these compounds.
Table 1: Crystallographic Data for Various Pyranone Derivatives
| Compound Name/Reference | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| 2-Amino-7,7-dimethyl-5-oxo-4-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (4b)[1] | C₂₀H₂₂N₂O₂ | Monoclinic | P2₁/c | 13.9774(13) | 16.3851(16) | 8.2101(8) | 90 | 105.429(7) | 90 | 4 |
| (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one[2] | C₂₀H₂₅NO₃ | Triclinic | P-1 | 8.3759(18) | 9.9587(16) | 11.469(2) | 79.078(11) | 86.822(13) | 77.396(11) | 2 |
| C₂-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative (3)[3] | C₂₄H₂₈N₂O₆ | Triclinic | P-1 | 7.3731(2) | 8.2831(3) | 10.0211(4) | 101.998(3) | 98.414(3) | 113.111(3) | 1 |
| Pyran-2-one Zwitterion Schiff Derivative (A)[4] | C₁₄H₁₁BrN₄O₄ | - | - | - | - | - | - | - | - | - |
| Pyran-2-one Zwitterion Schiff Derivative (B)[4] | C₁₄H₁₁BrN₄O₄ | - | - | - | - | - | - | - | - | - |
Note: '-' indicates data not provided in the abstract.
Experimental Protocols
The determination of the crystal structure of pyranone derivatives involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. The following sections detail the typical methodologies employed.
Synthesis and Crystallization
The synthesis of pyranone derivatives is often achieved through multi-component reactions. For instance, 2-amino-3-cyano-4H-pyran derivatives can be synthesized by the condensation of aldehydes, dimedone, and CH acids.[1] Another common method involves the direct condensation of a substituted aniline with a pyran-2-one derivative in a solvent like ethanol under reflux.[2]
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from a saturated solution. Common solvents used for crystallization include ethanol, methanol, and dichloromethane.[1][2][5] For example, colorless cubic crystals of a 2-amino-4H-pyran derivative were obtained from ethanol.[1]
X-ray Data Collection and Structure Refinement
The collection of X-ray diffraction data is a critical step. Crystals are mounted on a diffractometer, and data is collected at a specific temperature, often low temperatures like 120 K to minimize thermal vibrations.[3] The data collection process involves exposing the crystal to X-rays (commonly Cu Kα radiation) and recording the diffraction patterns.[3][6]
The collected data is then processed, which includes cell refinement and data reduction.[3] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][5] Non-hydrogen atoms are typically refined anisotropically.[1] Software packages such as SHELX are commonly used for structure solution and refinement.[5]
Workflow and Methodological Diagrams
To visualize the experimental and logical processes involved in the X-ray crystal structure analysis of pyranone derivatives, the following diagrams are provided.
References
A Comparative Guide to Catalysts for the Synthesis of Pyran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyran derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comparative analysis of various catalytic systems for the synthesis of pyran derivatives, with a focus on performance, reusability, and reaction conditions. The information is supported by experimental data from recent literature, offering a valuable resource for optimizing synthetic strategies.
Performance Comparison of Catalysts
The efficiency of pyran synthesis is heavily influenced by the choice of catalyst. A variety of catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts, have been explored. The following table summarizes the performance of selected catalysts in the multi-component synthesis of tetrahydrobenzo[b]pyran derivatives, a common scaffold in bioactive molecules. The reaction typically involves an aromatic aldehyde, malononitrile, and a dimedone derivative.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Nanocatalysts | |||||||
| Fe3O4@SiO2/NH-isoindoline-1,3-dione | 10 mg | Ethanol | Reflux | 15 min | 97 | Not specified | [1][2] |
| Fe3O4@Xanthan gum | Not specified | Ethanol | Not specified | Not specified | High yields | 9 cycles | [1][2][3] |
| nano-Fe3O4 | 20 mg | Reflux | Reflux | 1 hour | 91 | 4 cycles | [2][4] |
| Fe3O4/ZnO | Not specified | Ethanol | Room Temp | Not specified | High yields | Not specified | [5] |
| Organocatalysts | |||||||
| L-proline | 10 mol% | Ethanol | Not specified | Not specified | Good yields | Not specified | [6][7] |
| Glycine | Catalytic amount | Aqueous Ethanol | Reflux | Not specified | Good yields | Not specified | [8] |
| Other Heterogeneous Catalysts | |||||||
| [PVPH]HSO4 | 3.5 mol% | Not specified | Reflux | 15 min | 95 | Not specified | [9] |
| KOH loaded CaO | 10 mmol | Solvent-free | 60 | 10 min | 92 | 5 cycles | [10] |
| Nd2O3 | 20 mmol | H2O/EtOH (1:1) | 80 | 45 min | 93 | 3 cycles | [11] |
Note: The yields and reaction conditions are for specific substrates and may vary. Please refer to the cited literature for detailed information.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of pyran derivatives using different types of catalysts.
Protocol 1: Synthesis of Tetrahydrobenzo[b]pyran using a Magnetic Nanocatalyst (Fe3O4@SiO2/NH-isoindoline-1,3-dione)
This protocol is adapted from the work of Heravi and co-workers.[1][3]
1. Catalyst Preparation: The Fe3O4@SiO2/NH-isoindoline-1,3-dione catalyst is synthesized by a multi-step process involving the co-precipitation of iron salts to form Fe3O4 nanoparticles, followed by silica coating and functionalization.
2. Synthesis of 2-amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrobenzo[b]pyran:
-
To a mixture of benzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in ethanol (10 mL), add the Fe3O4@SiO2/NH-isoindoline-1,3-dione catalyst (10 mg).
-
Reflux the reaction mixture with stirring for 15 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst from the reaction mixture using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure pyran derivative.
Protocol 2: Synthesis of 4H-Pyran Derivatives using an Organocatalyst (L-proline)
This protocol is based on the work of Elnagdi and Al-Hokbany.[6][7]
1. Synthesis of (R)-polysubstituted pyran:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.
-
Add L-proline (10 mol%) to the solution.
-
To this mixture, add an active methylene compound (e.g., ethyl acetoacetate, 1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the enantiomerically enriched pyran derivative.
Protocol 3: One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives
This is a general and widely used protocol for a one-pot, three-component reaction.[12]
1. Reaction Setup:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and the chosen catalyst (e.g., 4-chlorophenylboronic acid, 20 mol%).
-
Add the solvent (e.g., water, 25 mL) to the flask.
2. Reaction and Work-up:
-
Stir the reaction mixture at 70°C for 60-90 minutes.[12]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
Reaction Mechanism and Experimental Workflow
The synthesis of pyran derivatives through multi-component reactions typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[4][13]
The experimental workflow for a typical catalytic synthesis of pyran derivatives is outlined below.
References
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
- 6. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. mjbas.com [mjbas.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
A definitive confirmation of the chemical structure of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, juxtaposed with alternative analytical techniques. By presenting detailed experimental protocols and data, this document serves as a valuable resource for researchers and scientists in the field.
The precise arrangement of atoms within this compound, a substituted tetrahydropyran, is critical for understanding its chemical reactivity and potential biological activity. While one-dimensional NMR provides initial insights, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and spatial relationships of atoms. This guide will delve into the application of COSY, HSQC, and HMBC experiments for the complete structural elucidation of this target molecule.
Performance Comparison: 2D NMR vs. Alternative Techniques
The choice of analytical technique for structure determination depends on several factors, including the nature of the sample, the level of detail required, and available instrumentation. Here, we compare the utility of 2D NMR with two other powerful methods: X-ray Crystallography and Mass Spectrometry.
| Feature | 2D NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry (with GC-MS) |
| Information Provided | Atomic connectivity (through-bond correlations), direct proton-carbon attachments, long-range proton-carbon correlations, relative stereochemistry (via NOESY/ROESY). | Precise 3D atomic coordinates in the solid state, bond lengths, bond angles, absolute stereochemistry (with anomalous dispersion). | Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for substructure identification. |
| Sample Requirements | 5-25 mg for ¹H, 50-100 mg for ¹³C-based experiments, soluble in a deuterated solvent.[1] | High-quality single crystal (typically >20 µm).[2] | Volatile and thermally stable sample for GC-MS, typically in the µg to ng range. |
| Sample State | Solution | Solid (crystalline) | Gas phase (after vaporization) |
| Ambiguity Resolution | High; combination of 2D experiments can resolve most constitutional and configurational isomers. | Very low; provides a definitive 3D structure of the crystalline form.[3][4] | Moderate to high; isomers can have identical mass and similar fragmentation, leading to ambiguity.[5] |
| Throughput | Moderate; experiments can take several hours to a full day. | Low; crystal growth can be a significant bottleneck, taking days to weeks. | High; rapid analysis times, often in the order of minutes per sample. |
Structural Elucidation of this compound using 2D NMR
Due to the absence of published experimental spectra for this compound, a hypothetical dataset has been generated based on established NMR principles and spectral data from analogous substituted tetrahydropyran structures. This predicted data serves to illustrate the workflow and power of 2D NMR in structure validation.
Predicted ¹H and ¹³C NMR Data:
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |
| 1 (C=O, ketone) | ~205 | - | - | - |
| 2 (-CH₂) | ~70 | 4.30 | dd | 11.5, 4.5 |
| 3.80 | dd | 11.5, 6.0 | ||
| 4 (-CH) | ~55 | 3.50 | t | 6.0 |
| 5 (-CH₂) | ~35 | 2.60 | m | - |
| 6 (-CH₂) | ~65 | 4.00 | m | - |
| 7 (C=O, ester) | ~170 | - | - | - |
| 8 (-CH₂) | ~62 | 4.20 | q | 7.1 |
| 9 (-CH₃) | ~14 | 1.25 | t | 7.1 |
Interpretation of 2D NMR Correlations:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. Key expected correlations would include:
-
The proton at position 4 (-CH) showing a correlation with the methylene protons at position 5 (-CH₂).
-
The methylene protons at position 5 showing correlations with both the proton at position 4 and the methylene protons at position 6.
-
The methylene protons at position 2 showing geminal coupling and potentially weak coupling to protons at position 6.
-
The ethyl group showing a strong correlation between the methylene protons (position 8) and the methyl protons (position 9).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[6] The predicted data would show cross-peaks connecting:
-
The ¹H signal at 4.30/3.80 ppm with the ¹³C signal at ~70 ppm (C2).
-
The ¹H signal at 3.50 ppm with the ¹³C signal at ~55 ppm (C4).
-
The ¹H signal at 2.60 ppm with the ¹³C signal at ~35 ppm (C5).
-
The ¹H signal at 4.00 ppm with the ¹³C signal at ~65 ppm (C6).
-
The ¹H signal at 4.20 ppm with the ¹³C signal at ~62 ppm (C8).
-
The ¹H signal at 1.25 ppm with the ¹³C signal at ~14 ppm (C9).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[6] Key expected correlations for confirming the structure would be:
-
The proton at position 4 showing correlations to the ketone carbonyl carbon (C1) and the ester carbonyl carbon (C7).
-
The methylene protons at position 2 showing correlations to the ketone carbonyl carbon (C1) and the carbon at position 6.
-
The methylene protons of the ethyl group (position 8) showing a correlation to the ester carbonyl carbon (C7).
-
The logical workflow for this validation process is illustrated in the following diagram:
Caption: Logical workflow for 2D NMR-based structure validation.
Experimental Protocols
1. 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 15-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[7] Filter the solution through a pipette with a small cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the spectral width and appropriate pulse widths.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
COSY: A standard gradient-selected COSY experiment is performed. Typically, 256 increments are collected in the indirect dimension with 8-16 scans per increment.[8]
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used to correlate proton and carbon chemical shifts over one bond.[6][8] The spectral widths are set to encompass all proton and carbon signals.
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations.[6][8]
2. Single Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer.[9][10] Diffraction data are collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[2]
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares methods to yield the final atomic coordinates, bond lengths, and angles.[10]
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11] The sample must be free of non-volatile materials.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5) is coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Analysis: A small volume (e.g., 1 µL) of the sample is injected into the heated inlet of the GC, where it is vaporized. The components are separated on the column based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass-to-charge ratios of the molecular ion and fragment ions are detected.[12][13]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. quora.com [quora.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. fiveable.me [fiveable.me]
- 10. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
Navigating Condensation Reactions: A Comparative Guide to Diethyl Oxalate and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of reagents is a critical step in the synthesis of novel compounds. Diethyl oxalate has long been a staple reagent in condensation reactions for forming carbon-carbon bonds. However, a range of alternative reagents are available, each with unique properties that can offer advantages in terms of yield, selectivity, and handling. This guide provides an objective comparison of diethyl oxalate with its primary alternatives, supported by experimental data and detailed protocols to inform reagent selection in your research.
In the landscape of organic synthesis, diethyl oxalate is a versatile building block, particularly in Claisen and Knoevenagel condensation reactions. The pursuit of alternatives is driven by the desire for improved reaction outcomes, milder conditions, and different physical properties. The most common alternatives include dimethyl oxalate and di-tert-butyl oxalate, each exhibiting distinct reactivity and steric profiles. For certain transformations, active methylene compounds like diethyl malonate also serve as effective substitutes.
Performance Comparison of Diethyl Oxalate and Alternatives
The choice of an oxalate ester in a condensation reaction can significantly impact the yield and reaction conditions. Below is a comparative summary of diethyl oxalate and its alternatives in key condensation reactions.
Table 1: Comparison of Reagents in Claisen-type Condensation Reactions
| Reagent | Substrate 1 | Substrate 2 | Base/Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Diethyl Oxalate | Ethyl Cyanoacetate | - | Sodium Ethoxide | Ethanol/Ether | 0.5 | Room Temp. | Not specified |
| Diethyl Oxalate | Acetophenone | - | Sodium Ethoxide | - | - | - | Not specified |
| Oxalic Acid | 4-chloro-o-phenylenediamine | - | 4N HCl | Water | 5 | Reflux | 94 |
Table 2: Comparison of Reagents in Knoevenagel-type Condensation Reactions
| Reagent/Alternative | Substrate 1 | Substrate 2 | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Diethyl Malonate | Salicylaldehydes | - | Choline hydroxide | - | - | - | Not specified |
| Diethyl Malonate | Benzaldehyde | - | Piperidine | Benzene | 11-18 | 130-140 | Not specified |
In-depth Look at the Alternatives
Dimethyl Oxalate: As a solid at room temperature, dimethyl oxalate can offer advantages in handling and storage over its liquid counterpart, diethyl oxalate[1]. Chemically, it participates in a wide range of similar condensation reactions. Due to the smaller methyl groups, it is generally considered to be more reactive than diethyl oxalate as it presents less steric hindrance to the incoming nucleophile[1].
Di-tert-butyl Oxalate: This reagent provides a bulkier alternative. The sterically demanding tert-butyl groups can significantly influence the regioselectivity and stereoselectivity of condensation reactions[1]. A key advantage of using di-tert-butyl oxalate is the increased stability of the resulting tert-butyl ester products, which are less prone to undesired side reactions. These esters can also be cleaved under different conditions than methyl or ethyl esters, offering greater synthetic flexibility[1]. It can be synthesized from dimethyl or diethyl oxalate and tert-butanol[1].
Active Methylene Compounds: In the context of synthesizing certain heterocyclic systems like coumarins and quinolones, active methylene compounds such as diethyl malonate and ethyl cyanoacetate are excellent alternatives to diethyl oxalate[1]. These reagents are central to the Knoevenagel condensation, and the choice of the active methylene compound directly dictates the functionality of the product. For example, using ethyl cyanoacetate introduces a nitrile group that can be used for further synthetic modifications[1].
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for comparing the performance of different reagents.
Protocol 1: Claisen Condensation of Ethyl Cyanoacetate with Diethyl Oxalate
This protocol describes the synthesis of diethyl 2-cyano-3-oxosuccinate.
-
Materials: Metallic sodium, absolute ethanol, diethyl ether, diethyl oxalate, ethyl cyanoacetate, 6M HCl.
-
Procedure:
-
Prepare sodium ethoxide by dissolving metallic sodium (12 g, 521 mmol) in a mixture of absolute ethanol (100 mL) and diethyl ether (200 mL) at room temperature in a suitable reaction vessel.
-
Once the sodium has completely dissolved, add diethyl oxalate (50 mL, 368 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture.
-
Quench the reaction by diluting the mixture with water (20 mL).
-
Acidify the mixture by carefully adding 6M HCl (~95 mL) until the pH is between 2 and 3.
-
The product can then be isolated using standard extraction and purification techniques.[1]
-
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
This protocol outlines the synthesis of ethyl benzalmalonate.
-
Materials: Diethyl malonate, commercial benzaldehyde, piperidine, benzene, 1N hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a flask equipped with a reflux condenser and a water separator, combine diethyl malonate (100 g, 0.63 mole), commercial benzaldehyde (containing 70 g, 0.66 mole of benzaldehyde), piperidine (2-7 mL, adjusted based on the benzoic acid content of the aldehyde), and 200 mL of benzene.
-
Heat the mixture vigorously in an oil bath at 130–140°C until no more water is collected (typically 11-18 hours).
-
Cool the mixture, add 100 mL of benzene, and wash successively with two 100-mL portions of water, two 100-mL portions of 1N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.
-
Back-extract the aqueous washes with a single 50-mL portion of benzene.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure and distill the residue to obtain the product.[1]
-
Protocol 3: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione using Oxalic Acid
-
Materials: 4-chloro-o-phenylenediamine, oxalic acid dihydrate, 4N hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, suspend 4-chloro-o-phenylenediamine (10 mmol) in 4N hydrochloric acid (50 mL).
-
Add oxalic acid dihydrate (11 mmol).
-
Heat the mixture to reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with water, and dry to afford the pure product with a reported yield of 94%.
-
Visualizing Reaction Pathways
Diagrams of reaction mechanisms and experimental workflows provide a clear understanding of the chemical transformations and processes involved.
Caption: Mechanism of the Claisen Condensation.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow for Condensation Reactions.
References
A Comparative Guide to Intramolecular Condensation of Diesters for Cyclization
For researchers and professionals in organic synthesis and drug development, the formation of cyclic structures is a foundational element of molecular design. Intramolecular condensation of diesters provides a powerful and versatile strategy for the construction of carbocyclic and heterocyclic rings. This guide offers a comparative analysis of three prominent methods: the Dieckmann Condensation, the Thorpe-Ziegler Reaction, and the Acyloin Condensation. We will delve into their mechanisms, substrate scope, and reaction conditions, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Intramolecular Condensation Methods
| Feature | Dieckmann Condensation | Thorpe-Ziegler Reaction | Acyloin Condensation |
| Starting Material | Diester | Dinitrile | Diester |
| Product | β-Keto ester | α-Cyano enamine (hydrolyzes to a cyclic ketone) | α-Hydroxy ketone (acyloin) |
| Typical Ring Size | 5- to 8-membered rings[1] | Small rings and macrocycles | 10- to 20-membered rings[2] |
| Key Reagent | Base (e.g., NaH, NaOEt, KOtBu) | Strong, non-nucleophilic base (e.g., LHMDS, NaH) | Metallic sodium |
| Mechanism | Intramolecular Claisen condensation | Nucleophilic attack of a nitrile-stabilized carbanion | Reductive coupling |
Performance Comparison and Substrate Scope
The choice of condensation method is critically dependent on the desired ring size and the functional group tolerance of the substrate.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation that is particularly effective for the formation of 5- and 6-membered rings.[3][4][5] The reaction proceeds via the formation of a carbanion at the α-position of one ester, which then attacks the carbonyl of the second ester.[3] The stability of the resulting cyclic β-keto ester drives the reaction.
Table 1: Performance Data for the Dieckmann Condensation
| Substrate | Base | Solvent | Temperature | Yield (%) | Reference |
| Diethyl adipate | Sodium ethoxide | Toluene | Reflux | 82 | [6] |
| Diethyl adipate | Sodium hydride | Toluene | Reflux | 72 | [6] |
| Diethyl adipate | Sodium amide | Xylene | Reflux | 75 | [6] |
| Diethyl pimelate | Potassium tert-butoxide | Solvent-free | Not Specified | 82 | [7] |
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction, utilizes dinitriles as starting materials to form cyclic α-cyano enamines, which are then typically hydrolyzed to yield cyclic ketones.[8][9][10] A key advantage of this method is its applicability to the synthesis of larger rings, including macrocycles, often achieved under high-dilution conditions to favor intramolecular cyclization.[11]
Table 2: Performance Data for the Thorpe-Ziegler Reaction
| Substrate | Base | Solvent | Product (after hydrolysis) | Yield (%) | Reference |
| Adiponitrile | Sodium ethoxide | Ethanol | Cyclopentanone | High | [12] |
| Suberonitrile | Lithium N-methylanilide | Ether | Cycloheptanone | 95 | [11] |
| 1,12-Dicyanododecane | Lithium N-methylanilide | Ether | Cyclotridecanone | 80 | [11] |
Acyloin Condensation
The Acyloin condensation is a reductive coupling of diesters using metallic sodium to form α-hydroxy ketones, known as acyloins.[1][2][13][14][15] This method is particularly well-suited for the synthesis of medium and large rings (10- to 20-membered), with yields often being quite high for these challenging cyclizations.[2] The reaction is believed to occur on the surface of the sodium metal, which facilitates the intramolecular process.[1] A significant improvement to this method is the Rühlmann modification, which involves trapping the enediolate intermediate with trimethylsilyl chloride, leading to considerably higher yields.[1][13][16][17]
Table 3: Performance Data for the Acyloin Condensation
| Substrate | Reagent | Product | Yield (%) | Reference |
| Diethyl sebacate | Sodium | Sebacoin | 95 | [2] |
| Diethyl brassylate | Sodium, TMSCl (Rühlmann) | Brassyloin | 96 | [1] |
| Dimethyl dodecanedioate | Sodium | 2-Hydroxycyclododecanone | 60-70 | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for each of the discussed condensation methods.
Dieckmann Condensation of Diethyl Adipate
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene
-
30% Hydrochloric acid
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, combine toluene and sodium ethoxide.
-
Heat the mixture to reflux and add diethyl adipate dropwise.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with 30% hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield ethyl 2-oxocyclopentanecarboxylate.[6]
Thorpe-Ziegler Cyclization of Adiponitrile
Materials:
-
Adiponitrile
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of adiponitrile in ethanol is added to a solution of sodium ethoxide in ethanol.
-
The mixture is refluxed for several hours.
-
The resulting enamine is not isolated but is directly hydrolyzed by the addition of aqueous hydrochloric acid.
-
The mixture is then heated to reflux to complete the hydrolysis.
-
After cooling, the product, cyclopentanone, is isolated by extraction and purified by distillation.
Acyloin Condensation of Diethyl Sebacate (Rühlmann Modification)
Materials:
-
Diethyl sebacate
-
Sodium metal
-
Dry toluene
-
Trimethylsilyl chloride (TMSCl)
-
Methanol
Procedure:
-
A flask is charged with dry toluene and sodium metal, and the mixture is heated to reflux to create a fine sodium dispersion.
-
A mixture of diethyl sebacate and trimethylsilyl chloride is added dropwise to the refluxing sodium dispersion under an inert atmosphere.
-
After the addition is complete, the reaction is refluxed for several hours.
-
The mixture is cooled, and excess sodium is quenched with methanol.
-
The silyl enol ether intermediate is hydrolyzed by the addition of aqueous acid.
-
The product, sebacoin (2-hydroxycyclodecanone), is isolated by extraction and purified by chromatography or distillation.[1]
Visualizing the Pathways
To further clarify the relationships and workflows of these reactions, the following diagrams are provided.
Caption: Logical relationship of intramolecular condensation methods.
Caption: Generalized experimental workflow for condensation reactions.
Conclusion
The Dieckmann, Thorpe-Ziegler, and Acyloin condensations represent a powerful toolkit for the synthesis of cyclic molecules from acyclic precursors. The Dieckmann condensation is a reliable method for constructing 5- and 6-membered rings, yielding versatile β-keto ester products. The Thorpe-Ziegler reaction offers a broader scope for ring sizes, including macrocycles, starting from dinitriles. For the synthesis of medium to large carbocycles, the Acyloin condensation is often the method of choice, providing access to ring sizes that are challenging to form by other means. By understanding the nuances of each method, researchers can make informed decisions to best achieve their synthetic targets.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. Thorpe_reaction [chemeurope.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Acyloin Condensation [chemistrynewlight.blogspot.com]
- 14. Acyloin Condensation [organic-chemistry.org]
- 15. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]
- 16. Acyloin_condensation [chemeurope.com]
- 17. catalogimages.wiley.com [catalogimages.wiley.com]
A Comparative Guide to the Electrophilicity of Cyclic vs. Acyclic Enones
For Researchers, Scientists, and Drug Development Professionals
The electrophilicity of α,β-unsaturated ketones, or enones, is a critical parameter in organic synthesis and medicinal chemistry, influencing their reactivity in key transformations such as Michael additions. This guide provides an objective comparison of the electrophilicity of cyclic and acyclic enones, supported by experimental data, to aid researchers in predicting reactivity and designing novel synthetic strategies.
Executive Summary
Experimental evidence indicates that cyclization subtly influences the electrophilicity of enones. In general, cyclic enones are found to be slightly less electrophilic than their acyclic counterparts . This difference in reactivity can be attributed to a combination of steric and electronic factors inherent to their cyclic or open-chain structures. This guide will delve into the quantitative data, experimental methodologies used for these determinations, and the underlying factors governing these observations.
Factors Influencing Enone Electrophilicity
The electrophilicity of an enone is primarily determined by the partial positive charge on the β-carbon, making it susceptible to nucleophilic attack. Several structural features modulate this electrophilicity. The interplay of these factors dictates the overall reactivity of the enone system.
Caption: Factors influencing the electrophilicity of enones.
Quantitative Comparison of Electrophilicity
The electrophilicity of various enones has been quantified using kinetic studies of their reactions with reference nucleophiles. The Mayr electrophilicity parameter, E, provides a logarithmic scale for comparing the reactivity of electrophiles. A more negative E value corresponds to a higher electrophilicity.
| Enone Structure | Type | Mayr Electrophilicity Parameter (E) | Reference |
| Cyclopentenone | Cyclic | -20.6 | Mayer, R. J., et al. (2021)[1][2][3][4][5][6] |
| Cyclohexenone | Cyclic | -22.1 | Mayer, R. J., et al. (2021)[1][2][3][4][5][6] |
| (E)-3-Penten-2-one | Acyclic | -19.8 | Mayr, H., et al. (2001) |
| Methyl vinyl ketone | Acyclic | -18.5 | Mayr, H., et al. (2001) |
| Chalcone | Acyclic | -17.4 | Mayr, H., et al. (2001) |
Note: Data for acyclic enones is sourced from the comprehensive Mayr database.
The data clearly indicates that cyclic enones such as cyclopentenone and cyclohexenone possess less negative E values compared to some acyclic analogs, signifying their slightly reduced electrophilicity.[1][2][3][4][5][6]
Experimental Methodologies
The determination of enone electrophilicity relies on precise kinetic measurements and spectroscopic analysis.
Kinetic Studies for Electrophilicity Parameter (E) Determination
The Mayr electrophilicity parameters are derived from second-order rate constants (k2) of Michael addition reactions.
Experimental Workflow:
Caption: Workflow for determining the Mayr electrophilicity parameter.
Protocol:
-
Reactant Preparation: Solutions of the enone and a colored reference nucleophile (e.g., a stabilized carbanion) of known nucleophilicity (N) and sensitivity parameter (s) are prepared in a suitable solvent, typically DMSO.[1][2][3]
-
Kinetic Measurement: The reaction is initiated by mixing the reactant solutions in a thermostated cell of a UV-Vis spectrophotometer.[1][2][3] The decay of the colored nucleophile is monitored at its maximum absorbance wavelength over time.
-
Rate Constant Calculation: Under pseudo-first-order conditions (with the enone in large excess), the observed rate constant (kobs) is determined. By plotting kobs against a series of enone concentrations, the second-order rate constant (k2) is obtained from the slope of the resulting linear plot.[2]
-
Electrophilicity Parameter (E) Calculation: The electrophilicity parameter E is then calculated using the Mayr-Patz equation: log(k) = s(N + E).[1][2][3]
Spectroscopic Analysis
Spectroscopic techniques provide qualitative and semi-quantitative insights into the electronic properties of enones, which correlate with their electrophilicity.
1. Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (C=O) is a sensitive probe of the electronic environment.
-
Principle: A higher C=O stretching frequency indicates a stronger double bond character and a more electrophilic carbonyl carbon. Conjugation with the C=C double bond in enones delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency compared to saturated ketones.[7][8]
-
Observation: Factors that increase the C=O stretching frequency, and thus suggest higher electrophilicity, include incorporation into a strained ring system (e.g., cyclobutanone). Conversely, electron-donating substituents on the enone scaffold lower the C=O frequency.
| Compound Type | Typical C=O Stretching Frequency (cm-1) | Implication for Electrophilicity |
| Saturated Acyclic Ketone | ~1715 | Baseline |
| Acyclic Enone | ~1685-1665 | Lowered by conjugation |
| Cyclic Enone (6-membered) | ~1680 | Similar to acyclic enones |
| Cyclic Enone (5-membered) | ~1700 | Higher due to ring strain |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 13C and 17O NMR can be utilized to assess the electrophilic character of enones.
-
13C NMR: The chemical shift of the β-carbon in the enone system is indicative of its electron density. A more downfield chemical shift (higher ppm value) suggests a more electron-deficient, and therefore more electrophilic, β-carbon.[9]
-
17O NMR: The chemical shift of the carbonyl oxygen has been shown to qualitatively reflect the electrophilicity of the carbonyl group.[10][11] A more downfield shift correlates with greater electrophilicity.
Conclusion
The electrophilicity of enones is a nuanced property governed by their molecular architecture. While both cyclic and acyclic enones are valuable Michael acceptors, kinetic data reveals that acyclic enones are generally slightly more electrophilic than their cyclic counterparts . This subtle difference, however, can be overshadowed by the effects of substitution and ring strain. For researchers in drug development and organic synthesis, a comprehensive understanding of these factors, supported by the quantitative data and spectroscopic correlations presented in this guide, is essential for predicting and controlling the reactivity of these important chemical motifs.
References
- 1. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. www1.udel.edu [www1.udel.edu]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate, a common intermediate in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling and disposal steps should be performed in a well-ventilated fume hood.
Chemical Incompatibilities:
To prevent hazardous reactions, avoid contact of this compound and its waste solutions with the following:
-
Strong Oxidizing Agents: Such as nitric acid and hydrogen peroxide.
-
Strong Acids: May cause vigorous reactions.
-
Strong Bases: Can catalyze decomposition or other reactions.
-
Reactive Metals: Such as sodium, potassium, and magnesium.
Disposal Plan: On-Site Neutralization via Hydrolysis
For small quantities of this compound typically used in a laboratory setting, on-site chemical neutralization through hydrolysis is a recommended disposal method. This process converts the beta-keto ester into less hazardous, water-soluble compounds that can be disposed of according to institutional and local regulations.
Principle of Neutralization:
This compound, a β-keto ester, can be hydrolyzed under basic conditions to form the corresponding β-keto acid. Gentle heating of the β-keto acid can then lead to decarboxylation, yielding a ketone and carbon dioxide.[1][2] The resulting products are generally less harmful and more amenable to standard waste streams.
Experimental Protocol: Alkaline Hydrolysis for Disposal
This protocol details the step-by-step procedure for the alkaline hydrolysis of this compound.
Materials:
-
Waste this compound (pure or in a water-miscible solvent)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Heating mantle or water bath
-
Appropriate waste containers
Procedure:
-
Preparation: In a fume hood, place the waste this compound in a beaker or flask equipped with a stir bar. If the waste is in a non-halogenated organic solvent, it is preferable to evaporate the solvent under reduced pressure first.
-
Hydrolysis: Slowly add a 1 M solution of sodium hydroxide to the waste solution while stirring. A general guideline is to use a 2:1 molar ratio of NaOH to the ester.
-
Heating (Optional but Recommended): Gently heat the mixture to approximately 50-60°C using a water bath or heating mantle to facilitate the hydrolysis and subsequent decarboxylation.[3] Continue heating and stirring for 1-2 hours.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding 1 M hydrochloric acid while monitoring the pH with indicator strips or a pH meter. Adjust the pH to a neutral range (pH 6-8).
-
Disposal of Final Solution: The resulting neutralized aqueous solution should be disposed of in accordance with local and institutional regulations for non-hazardous aqueous waste. Do not pour down the drain unless permitted by your institution's environmental health and safety (EHS) office.
-
Container Rinsing: Any container that held the original chemical should be rinsed three times with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and treated as hazardous waste.
Data Presentation
| Parameter | Value/Range | Notes |
| Reagent Ratio | 2:1 (NaOH:Ester) | Molar ratio for effective hydrolysis. |
| Reaction Temperature | 50 - 60 °C | Gentle heating accelerates the reaction. |
| Reaction Time | 1 - 2 hours | Ensure complete hydrolysis and decarboxylation. |
| Final pH | 6 - 8 | Neutral pH is required for final disposal. |
Disposal Workflow Diagram
References
Personal protective equipment for handling Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
Essential Safety and Handling Guide for Ethyl 3-oxotetrahydro-2H-pyran-4-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
CAS Number: 388109-26-0
Hazard Summary: this compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to mitigate the risks associated with handling this chemical. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum thickness of 0.4 mm) | Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for signs of degradation or breakthrough. |
| Skin and Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an organic vapor (OV) cartridge is required if working outside a fume hood, if aerosols may be generated, or if ventilation is inadequate. | Prevents inhalation of vapors or mists. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is essential for safety.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as specified in the table above.
2. Handling:
-
Dispense the chemical carefully to avoid splashing or creating aerosols.
-
Keep the container sealed when not in use.
-
Avoid direct contact with the substance. Use appropriate tools for transfer.
-
If heating the substance, do so in a controlled manner within the fume hood to prevent the release of vapors.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name, concentration, and associated hazards.
-
-
Storage of Waste:
-
Store the hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's certified EHS provider or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
